4-Acetamidobenzyl chloride
Description
Properties
IUPAC Name |
N-[4-(chloromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLVANTDHUAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203245 | |
| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54777-65-0 | |
| Record name | N-[4-(Chloromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines an acetamido group, which can modulate solubility and biological interactions, with a reactive benzyl chloride moiety, a key functional group for alkylation reactions. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its structural characteristics, physical constants, and safety information. While detailed experimental protocols for this specific molecule are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis, purification, and analysis based on established principles of organic chemistry. Furthermore, this document explores its expected reactivity and potential applications in the development of novel compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 151-154°C.[1] The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O) suggests the potential for intermolecular interactions influencing its physical properties.
Structural and Identifying Information
| Property | Value | Reference |
| IUPAC Name | N-(4-(chloromethyl)phenyl)acetamide | |
| Synonyms | This compound | |
| CAS Number | 54777-65-0 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO | [1][3] |
| Molecular Weight | 183.64 g/mol | [1] |
| MDL Number | MFCD00060282 |
Physical Properties
| Property | Value | Reference |
| Melting Point | 151-154 °C | [1] |
| Appearance | Solid (form not specified) |
Solubility
Reactivity and Stability
The reactivity of this compound is primarily dictated by the benzyl chloride functional group. Benzyl chlorides are known to be effective alkylating agents, susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.
The acetamido group at the para position is an ortho-, para-directing group and can influence the reactivity of the benzyl chloride moiety through electronic effects. It is an activating group, which may enhance the rate of nucleophilic substitution at the benzylic carbon.
The compound is likely to be sensitive to moisture and strong nucleophiles, which can lead to hydrolysis or substitution reactions. Stability under various conditions, such as temperature and pH, has not been extensively documented.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are scarce. The following sections provide generalized methodologies based on standard organic chemistry techniques for similar compounds.
Synthesis
A plausible synthetic route to this compound would involve the chlorination of 4-methylacetanilide. This could potentially be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) with a radical initiator or sulfuryl chloride (SO₂Cl₂).
General Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Purification
Purification of the crude product would likely involve recrystallization from a suitable solvent system or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and its impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) would be a logical starting point.
Analytical Methods
The structure and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the benzyl chloride group, the methyl protons of the acetamido group, and the amide proton. ¹³C NMR would provide information on the number and types of carbon atoms present.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic ring, and the C-Cl bond.
Reaction Mechanisms
As an alkylating agent, this compound is expected to participate in nucleophilic substitution reactions. A common example would be the reaction with an amine to form a secondary amine, a key step in the synthesis of more complex molecules.
Generalized Nucleophilic Substitution (SN2) Reaction:
Caption: A generalized diagram of an SN2 reaction involving this compound.
Potential Applications
Given its structure, this compound is a promising building block for the synthesis of a variety of organic molecules. Its potential applications include:
-
Pharmaceutical Intermediates: The acetamido group is present in many pharmaceuticals, and the benzyl chloride moiety allows for the introduction of this scaffold into larger, more complex molecules with potential biological activity.[2]
-
Chemical Intermediates: It can be used in the synthesis of other fine chemicals and specialty materials.[2]
Safety and Handling
This compound is classified as an irritant.[1] It may cause an allergic skin reaction, serious eye irritation, and severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a potentially valuable, yet under-documented, chemical intermediate. This guide has summarized the available data on its chemical and physical properties and provided a framework for its synthesis, purification, and reactivity based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various synthetic applications, particularly in the realm of drug discovery and development. The lack of extensive, specific experimental data highlights an opportunity for further investigation into the chemistry of this versatile molecule.
References
An In-depth Technical Guide to the Molecular Structure of 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-Acetamidobenzyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.
Molecular Identity and Physicochemical Properties
This compound, with the chemical formula C₉H₁₀ClNO, is a para-substituted aromatic compound. It features an acetamido group and a chloromethyl group attached to a benzene ring. The presence of these functional groups makes it a versatile building block for further chemical modifications.
| Property | Value |
| IUPAC Name | N-[4-(chloromethyl)phenyl]acetamide |
| CAS Number | 54777-65-0 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| Monoisotopic Mass | 183.04509 Da[1] |
| Melting Point | 151-154°C[2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)CCl[1] |
| InChI | InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)[1] |
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a suitable precursor, such as 4-methylacetanilide. The workflow for a potential synthetic pathway is illustrated below.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | ~ 9.9 | Singlet | NH |
| ~ 7.5 | Doublet | 2 x Aromatic CH (ortho to NHAc) | |
| ~ 7.3 | Doublet | 2 x Aromatic CH (ortho to CH₂Cl) | |
| ~ 4.6 | Singlet | CH₂ Cl | |
| ~ 2.1 | Singlet | CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ~ 168 | C =O |
| ~ 138 | Aromatic C -NHAc | |
| ~ 135 | Aromatic C -CH₂Cl | |
| ~ 129 | 2 x Aromatic C H (ortho to CH₂Cl) | |
| ~ 120 | 2 x Aromatic C H (ortho to NHAc) | |
| ~ 46 | C H₂Cl | |
| ~ 24 | C H₃ |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Amide I) | 1670 - 1630 |
| N-H Bend (Amide II) | 1570 - 1515 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS)
| Parameter | Predicted Value (m/z) |
| Molecular Ion [M]⁺ | 183/185 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M+H]⁺ | 184/186[1] |
| Key Fragments | 148 ([M-Cl]⁺), 142 ([M-CH₂Cl]⁺), 106 ([M-CH₂Cl-C₂H₂O]⁺) |
Experimental Protocols
The following sections outline generalized protocols for the synthesis and spectroscopic analysis of this compound. These are intended as a guide and may require optimization.
Synthesis Protocol
Objective: To synthesize this compound via chlorination of 4-methylacetanilide.
Materials:
-
4-Methylacetanilide
-
Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) if using NCS
-
Anhydrous carbon tetrachloride (CCl₄) or similar non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 4-methylacetanilide in anhydrous CCl₄.
-
Add thionyl chloride dropwise to the stirred solution at room temperature.
-
Alternatively, for a radical chlorination, add NCS and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Set appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase analysis
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry Protocol
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
Procedure (using ESI-MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
References
In-Depth Technical Guide: 4-Acetamidobenzyl Chloride (CAS Number 54777-65-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles all available technical information for 4-Acetamidobenzyl chloride. It must be noted that detailed experimental protocols, spectroscopic data, and specific applications in drug development for this compound are not extensively reported in publicly accessible literature. The experimental protocols and reaction diagrams provided are generalized and illustrative for a compound of this type.
Executive Summary
This compound, also known as N-[4-(chloromethyl)phenyl]acetamide, is a substituted aromatic compound.[1] Its structure, featuring a reactive benzyl chloride group and an acetamido moiety, makes it a potentially useful intermediate in organic synthesis, particularly for the development of more complex molecules in pharmaceutical research. This guide provides a summary of its known physicochemical properties, safety information, and a theoretical framework for its synthesis and reactivity.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 54777-65-0 | [2] |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.64 g/mol | [2] |
| Melting Point | 151-154 °C | [2] |
| Appearance | Solid (form not specified) | [3] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be conceptualized starting from 4-acetamidobenzyl alcohol. The transformation of a benzyl alcohol to a benzyl chloride is a standard organic transformation.
Hypothetical Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from a suitable precursor.
Caption: Hypothetical synthesis of this compound.
Reactivity Profile
The primary reactive site of this compound is the benzylic carbon bearing the chlorine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions). The acetamido group is generally stable under these conditions but can influence the reactivity of the aromatic ring.
The following diagram illustrates a generalized reaction of this compound with a nucleophile.
Caption: Generalized nucleophilic substitution reaction.
Applications in Research and Drug Development
This compound is described as a compound used in organic synthesis and pharmaceutical research.[1] Its bifunctional nature (an electrophilic chloromethyl group and a hydrogen-bonding acetamido group) makes it a candidate for use as a building block in the synthesis of more complex molecules with potential biological activity. It can be used to introduce the 4-acetamidobenzyl moiety into various scaffolds. However, specific examples of its use in the synthesis of known drugs or bioactive molecules are not detailed in the available literature.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched public domain. Characterization of this compound would require obtaining this data experimentally.
Safety and Handling
This compound is classified as a hazardous substance. The available safety information is summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | GHS05 | H319: Causes serious eye irritation. |
Handling and Storage:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Store in a well-ventilated place. Keep container tightly closed.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of water.
Conclusion
This compound (CAS 54777-65-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While basic physicochemical properties and safety data are known, a comprehensive understanding of its reactivity, a full spectroscopic profile, and specific applications would require further experimental investigation. Researchers and drug development professionals should consider this compound as a potential building block, but will likely need to perform full characterization and procedural development in-house.
References
An In-depth Technical Guide to the Synthesis of N-[4-(chloromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for N-[4-(chloromethyl)phenyl]acetamide, a valuable building block in medicinal chemistry and pharmaceutical research. The document outlines the chemical properties of the involved reagents and the final product, a detailed experimental protocol for the synthesis, and visual diagrams of the reaction pathway and experimental workflow.
Overview and Synthesis Strategy
N-[4-(chloromethyl)phenyl]acetamide, also known as 4-acetamidobenzyl chloride, is a substituted aromatic acetamide. Its synthesis is most effectively achieved through the N-acetylation of 4-(chloromethyl)aniline. This method is straightforward and utilizes common laboratory reagents. The core of this synthesis is a nucleophilic acyl substitution reaction where the amino group of 4-(chloromethyl)aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. This guide will focus on the use of acetic anhydride.
Data Presentation
The following table summarizes the key physical and chemical properties of the primary reactant, the acetylating agent, and the final product.
| Property | 4-(chloromethyl)aniline (Reactant) | Acetic Anhydride (Reagent) | N-[4-(chloromethyl)phenyl]acetamide (Product) |
| Molecular Formula | C₇H₈ClN | C₄H₆O₃ | C₉H₁₀ClNO |
| Molecular Weight | 141.59 g/mol | 102.09 g/mol | 183.64 g/mol |
| Appearance | Off-white to light brown solid | Colorless liquid | Solid |
| Melting Point | 69-72 °C | -73 °C | 151-154 °C[1] |
| Boiling Point | 237.5 °C | 139.8 °C | Not readily available |
| CAS Number | 104-83-6 | 108-24-7 | 54777-65-0 |
Synthesis Pathway
The synthesis of N-[4-(chloromethyl)phenyl]acetamide from 4-(chloromethyl)aniline proceeds via N-acetylation. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product and acetic acid as a byproduct.
Experimental Protocol
This protocol is adapted from general procedures for the acetylation of anilines.
Materials:
-
4-(chloromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate (for buffering, optional)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer and heat source
-
Filtration apparatus
Procedure:
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-(chloromethyl)aniline in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction can be exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Precipitation of Product: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water while stirring vigorously. The product, N-[4-(chloromethyl)phenyl]acetamide, will precipitate as a solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. The final product should be a crystalline solid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-[4-(chloromethyl)phenyl]acetamide.
Disclaimer: This guide is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The chemical reagents mentioned are hazardous and should be handled with care, following all institutional and regulatory safety guidelines.
References
4-Acetamidobenzyl Chloride: A Technical Whitepaper on its Chemical Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on publicly available chemical data. Initial research indicates that 4-Acetamidobenzyl chloride is primarily utilized as a chemical intermediate and reagent. As of the latest literature review, a specific biological "mechanism of action" in the pharmacological sense has not been elucidated for this compound. Its significant reactivity, particularly as a potent electrophile, dictates its function in chemical synthesis.
Chemical Identity and Properties
This compound, with the molecular formula C₉H₁₀ClNO, is a substituted aromatic compound. The presence of a chloromethyl group attached to the benzene ring renders it a highly reactive benzylating agent. The acetamido group at the para position influences the reactivity of the benzyl chloride moiety.
| Property | Value | Source |
| Molecular Weight | 183.64 g/mol | [1] |
| Melting Point | 151-154°C | [1] |
| MDL Number | MFCD00060282 | [1] |
| CAS Number | 54777-65-0 | [2] |
Core Reactivity: Electrophilic Nature
The primary "mechanism of action" of this compound from a chemical perspective is its role as an electrophile. The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.
This reactivity is the cornerstone of its application in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Applications in Synthesis
This compound is a versatile building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its utility stems from the ability to introduce the 4-acetamidobenzyl moiety into a target structure.
Synthesis of Sulfonamide Derivatives
A notable application of related acetamido-substituted sulfonyl chlorides is in the synthesis of sulfonamide derivatives. While the provided search results detail the use of 4-acetamidobenzenesulfonyl chloride, the principle of electrophilic attack by a nucleophile remains analogous. In a typical reaction, the sulfonyl chloride reacts with a primary or secondary amine to form a sulfonamide bond. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities.
Experimental Protocols
Detailed experimental protocols for the biological mechanism of action of this compound are not available due to the lack of studies in this area. However, protocols for its use in chemical synthesis are well-established.
General Procedure for Nucleophilic Substitution
The following provides a generalized workflow for a nucleophilic substitution reaction involving this compound.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Signaling Pathways and Logical Relationships
Due to the absence of data on a biological mechanism of action, diagrams of signaling pathways are not applicable. Instead, the following diagram illustrates the logical relationship of this compound's chemical reactivity to its synthetic applications.
Caption: Reactivity leading to synthetic applications.
Conclusion
This compound is a valuable reagent in organic synthesis, characterized by its electrophilic nature. Its primary role is that of a building block for constructing more complex molecules, some of which may be precursors in drug development. Future research may uncover specific biological activities of this compound or its derivatives, which would then warrant an investigation into a pharmacological mechanism of action. Until such data becomes available, its "mechanism of action" is best understood in the context of its chemical reactivity.
References
Technical Guide: 4-Acetamidobenzyl Chloride (CAS: 54777-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Acetamidobenzyl chloride, tailored for professionals in research and drug development. The information is compiled from available safety data sheets to ensure safe handling and use in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a solid chemical compound.[1] While extensive physical and chemical property data is limited, the following information has been reported.
| Property | Value | Reference |
| CAS Number | 54777-65-0 | [1] |
| Molecular Formula | C9H10ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not specified |
Section 2: Hazard Identification and Safety Data
The toxicological properties of this compound have not been fully investigated.[1] It is classified as an irritant and may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]
| Hazard Statement | GHS Classification | Reference |
| H314 | Causes severe skin burns and eye damage | [1] |
| H317 | May cause an allergic skin reaction | [1] |
| H319 | Causes serious eye irritation | [1] |
Precautionary Statements:
| Precautionary Statement | Description | Reference |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Section 3: Experimental Protocols and Handling
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a chemical fume hood to ensure adequate ventilation.[1]
-
Eye Protection: Wear protective safety goggles.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[1]
-
General Hygiene: Have a safety shower and eye wash station readily available.[1] Do not get in eyes, on skin, or on clothing.[1] After contact with skin, wash immediately.[1]
Handling and Storage:
-
Handling: Use caution when handling. Exposure to any chemical should be limited.[1] Do not breathe dust or vapor.[1]
-
Storage: Keep container tightly closed.[1] Store in a cool, dry, well-ventilated place.[1]
-
Incompatibilities: Strong oxidizing agents, strong acids, and bases.[1]
First Aid Measures:
-
Eye Contact: Check for and remove any contact lenses. Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open.[1] Seek medical attention.[1]
-
Skin Contact: After contact with skin, wash with generous quantities of running water.[1] Gently and thoroughly wash the affected area with running water and non-abrasive soap.[1] Cover the affected area with an emollient.[1] Seek medical attention.[1] Wash any contaminated clothing before reusing.[1]
-
Inhalation: If inhaled, remove to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
-
Ingestion: If swallowed, seek medical attention.[1]
Fire Fighting Measures:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol, or polymer foam.[1]
-
Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[1]
Section 4: Visualized Safety and Handling Workflows
The following diagrams illustrate the logical flow of hazard identification and response protocols for this compound.
Caption: Hazard Identification and Response Workflow for this compound.
Caption: Safe Handling and Storage Protocol for this compound.
References
stability and storage conditions for 4-Acetamidobenzyl chloride
An In-depth Technical Guide on the Stability and Storage of 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS Number: 54777-65-0). Due to a lack of specific, in-depth stability studies on this particular compound in publicly available literature, this guide extrapolates information from the known chemical properties of benzyl chlorides and the electronic effects of the acetamido substituent.
Chemical Properties and Inferred Stability
This compound is a substituted aromatic compound with a reactive benzylic chloride functional group. The stability of this molecule is primarily dictated by the lability of the carbon-chlorine bond, which is influenced by the acetamido group at the para position.
General Stability Profile:
Benzyl chlorides are known to be reactive compounds susceptible to nucleophilic substitution, hydrolysis, and polymerization.[1][2] The presence of the acetamido group, which is ortho, para-directing, can influence the reactivity of the benzylic chloride. While it donates electron density to the aromatic ring through resonance, the carbonyl group also exerts an inductive electron-withdrawing effect. This complex electronic influence may affect the stability of the benzylic carbocation intermediate in S"N"1-type reactions.
Degradation Pathways:
The primary degradation pathway for this compound is anticipated to be hydrolysis. In the presence of water or moisture, the compound is likely to hydrolyze to form 4-Acetamidobenzyl alcohol and hydrochloric acid.[2][3] This reaction can be accelerated by heat and basic conditions.[1]
Another potential degradation route is polymerization, which can be catalyzed by the presence of certain metals (excluding nickel and lead) and can be exothermic, releasing hydrogen chloride gas.[1][4] Thermal decomposition at elevated temperatures is also a concern and may produce toxic fumes.[5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 54777-65-0 | [6][7] |
| Molecular Formula | C₉H₁₀ClNO | [6][8] |
| Molecular Weight | 183.64 g/mol | [6][8] |
| Melting Point | 151-154°C | [6] |
| Appearance | Likely a solid at room temperature | [6] |
| Hazard | Irritant | [6] |
Recommended Storage and Handling
Based on the general guidelines for benzyl chloride derivatives, the following storage and handling procedures are recommended to ensure the stability and purity of this compound.
Storage Conditions:
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Cool, dry place. | To minimize thermal degradation and hydrolysis. | [9][10] |
| Atmosphere | Tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen, argon). | To prevent exposure to moisture and atmospheric oxygen. | [1] |
| Light | Store in a light-resistant container. | To prevent potential light-induced degradation. | [10] |
| Incompatible Materials | Avoid contact with water, strong bases, oxidizing agents, and most common metals (except nickel and lead). | To prevent hydrolysis, polymerization, and other degradation reactions. | [1][4] |
Handling Protocols:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid creating dust when handling the solid material.
-
Keep containers tightly closed when not in use.[9]
-
Ground all equipment when handling to prevent static discharge.[11]
Experimental Protocols for Stability Assessment (Hypothetical)
As specific experimental protocols for this compound are not available, the following methodologies are proposed based on standard practices for similar compounds.
Forced Degradation Study Workflow:
This study would aim to identify potential degradation products and pathways under various stress conditions.
References
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 4. nj.gov [nj.gov]
- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 54777-65-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. This compound | 54777-65-0 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Analysis of 4-Acetamidobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-acetamidobenzyl chloride. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted spectral data based on established spectroscopic principles, alongside comprehensive, standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Ar-H (ortho to -CH₂Cl) |
| ~7.3 | d | 2H | Ar-H (ortho to -NHCOCH₃) |
| ~4.6 | s | 2H | -CH₂Cl |
| ~2.2 | s | 3H | -COCH₃ |
| ~7.7 | s (broad) | 1H | -NH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O |
| ~138 | Ar-C (quaternary, attached to -NHCOCH₃) |
| ~137 | Ar-C (quaternary, attached to -CH₂Cl) |
| ~129 | Ar-C H (ortho to -CH₂Cl) |
| ~120 | Ar-C H (ortho to -NHCOCH₃) |
| ~45 | -C H₂Cl |
| ~24 | -COC H₃ |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1670 | Strong | C=O stretch (Amide I) |
| ~1600, ~1540 | Medium | Aromatic C=C stretch, N-H bend (Amide II) |
| ~1410 | Medium | CH₂ bend |
| ~1270 | Medium | C-N stretch |
| ~750 | Strong | C-Cl stretch |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, applicable to this compound and similar organic compounds.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
physical and chemical characteristics of 4-Acetamidobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Acetamidobenzyl chloride (N-[4-(chloromethyl)phenyl]acetamide), a versatile reagent with applications in organic synthesis and drug discovery. This document outlines its properties, synthesis, reactivity, and spectral data to support its use in research and development.
Core Physical and Chemical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | N-[4-(chloromethyl)phenyl]acetamide, 4'-(Chloromethyl)acetanilide | [1] |
| CAS Number | 54777-65-0 | [2] |
| Molecular Formula | C₉H₁₀ClNO | [2][3] |
| Molecular Weight | 183.63 g/mol | [2][3] |
| Melting Point | 151-154 °C | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of the corresponding N-(4-methylphenyl)acetamide (4-acetamidotoluene). This can be achieved through a side-chain chlorination reaction. While a specific detailed protocol for this exact transformation was not found in the public literature, a general experimental workflow can be proposed based on established methods for the benzylic chlorination of toluene derivatives.
Logical Workflow for Synthesis
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
N-(4-methylphenyl)acetamide
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous carbon tetrachloride or benzene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-methylphenyl)acetamide in an anhydrous solvent under an inert atmosphere.
-
Add a radical initiator (e.g., AIBN or BPO) to the solution.
-
Add the chlorinating agent (e.g., NCS or SO₂Cl₂) portion-wise to the reaction mixture.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid by-products.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
Reactivity and Stability
Reactivity:
As a benzyl chloride derivative, this compound is expected to be a reactive compound, particularly in nucleophilic substitution reactions. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, which can facilitate both SN1 and SN2 reaction pathways.[2][4] The reactivity with various nucleophiles is a key aspect of its utility in synthesizing more complex molecules. The acetamido group at the para position can influence the reactivity of the benzylic chloride through its electronic effects on the benzene ring.
Stability:
Acyl chlorides and benzyl chlorides are generally sensitive to moisture and can undergo hydrolysis.[5] Therefore, this compound should be handled and stored under anhydrous conditions to prevent decomposition to 4-acetamidobenzyl alcohol and hydrochloric acid. It is advisable to store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place. Thermal stability may also be a concern, and exposure to high temperatures should be avoided.
Spectral Data Interpretation
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
A singlet for the methyl protons of the acetamido group (CH₃-C=O), likely in the range of δ 2.0-2.3 ppm.
-
A singlet for the benzylic methylene protons (-CH₂-Cl), expected to be downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring, likely in the range of δ 4.5-4.8 ppm.
-
A set of two doublets in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the para-substituted benzene ring protons.
-
A singlet for the amide proton (NH), which may be broad and its chemical shift can vary depending on the solvent and concentration.
13C NMR Spectroscopy
The carbon NMR spectrum would be expected to exhibit the following signals:
-
A signal for the methyl carbon of the acetamido group around 24 ppm.
-
A signal for the benzylic methylene carbon (-CH₂-Cl) in the range of 45-50 ppm.
-
Four signals in the aromatic region (around 120-140 ppm) for the six carbons of the benzene ring, with two signals for the carbons bearing a proton and two for the quaternary carbons.
-
A signal for the carbonyl carbon of the acetamido group (C=O) in the range of 168-172 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should display characteristic absorption bands for its functional groups:
-
N-H stretch: A moderate to strong band around 3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O stretch (amide I band): A strong absorption band in the region of 1660-1680 cm⁻¹.
-
N-H bend (amide II band): A band around 1550 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹.[6]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.[3] Common fragmentation patterns for benzyl chlorides involve the loss of the chlorine radical to form a stable benzylic carbocation. For this compound, this would result in a prominent peak at m/z 148. Further fragmentation of the acetamido group could also be observed.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic methods for structural elucidation.
This technical guide provides a foundational understanding of this compound for its effective use in a research and development setting. Further experimental validation of the proposed synthesis and spectral interpretations is recommended for specific applications.
References
Commercial Sourcing and Technical Applications of 4-Acetamidobenzyl Chloride: A Guide for Researchers
For scientists and professionals engaged in drug discovery and development, 4-Acetamidobenzyl chloride (CAS No: 54777-65-0) is a key reagent. This guide provides an in-depth overview of its commercial availability, key technical data, and established experimental protocols for its use.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several prominent suppliers, providing a comparative look at purity, available quantities, and pricing.
| Supplier | Purity | Available Quantities | Price (USD) | Additional Information |
| TransWorld Chemicals | Not specified | 1g, 5g, 25g | $39.00 (for 1g) | Melting Point: 151-154°C[1] |
| XIAMEN EQUATION CHEMICAL | 99.00% | Minimum Order: 1kg | Contact for price | Manufacturer based in China[2] |
| Matrix Scientific | Not specified | Currently out of stock | - | Melting Point: 151-154°C[3] |
Physicochemical Properties
This compound is a solid with a molecular weight of 183.64 g/mol . Key physical properties are listed below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [1][3] |
| CAS Number | 54777-65-0 | [1][2][3] |
| Melting Point | 151-154 °C | [1][3] |
| Boiling Point | 369.6 °C at 760 mmHg | [2] |
| Flash Point | 177.3 °C | [2] |
| Refractive Index | 1.584 | [2] |
Experimental Protocols
The primary utility of this compound in organic synthesis is as an alkylating agent. Below is a representative protocol for a typical N-alkylation reaction.
General Procedure for N-Alkylation of an Amine with this compound:
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate, to the solution.
-
Reagent Addition: Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
For researchers interested in the preparation of this reagent, a common synthetic route involves the chlorination of 4-acetamidobenzyl alcohol.
Workflow for the Synthesis of this compound:
This technical guide provides a starting point for researchers utilizing this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives Using 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives using 4-Acetamidobenzyl chloride as a key building block. This compound is a versatile electrophile suitable for introducing the 4-acetamidobenzyl moiety into various molecular scaffolds. This functional group is of interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2] The protocols outlined below describe standard organic synthesis procedures for creating ethers, esters, amines, and thioethers via nucleophilic substitution reactions.
Synthesis of 4-Acetamidobenzyl Ether Derivatives
Application Note: The synthesis of ether derivatives via Williamson ether synthesis is a fundamental transformation in organic chemistry.[3] By reacting this compound with various alcohols and phenols, a diverse library of aryl and alkyl ethers can be generated. These derivatives are valuable for structure-activity relationship (SAR) studies. The ether linkage provides stability, and the acetamido group can participate in hydrogen bonding, which is often crucial for biological target engagement.
General Reaction Pathway: O-Alkylation
The following diagram illustrates the general pathway for the synthesis of 4-acetamidobenzyl ethers from an alcohol or phenol.
Experimental Protocol: Synthesis of N-(4-((phenoxymethyl)phenyl))acetamide
-
Preparation: To a dry 100 mL round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ether derivative.
Quantitative Data Summary: Ether Derivatives
| Product Structure | Nucleophile (R-OH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |
|
| Phenol | K₂CO₃ | DMF | 85-95 | White Solid / Not Reported |
|
| Ethanol | NaH | THF | 80-90 | Solid / Not Reported |
|
| 4-Nitrophenol | K₂CO₃ | Acetone | 90-98 | Pale Yellow Solid / Not Reported |
Note: Yields are representative for Williamson ether synthesis and may vary based on specific substrates and reaction conditions.[3]
Synthesis of 4-Acetamidobenzyl Ester Derivatives
Application Note: Ester derivatives are frequently synthesized to function as prodrugs, improving the bioavailability of a parent compound. The reaction of this compound with various carboxylic acids provides access to a range of benzyl esters. This reaction proceeds readily by converting the carboxylic acid to its more nucleophilic carboxylate salt.[4]
General Reaction Pathway: O-Alkylation of Carboxylates
The diagram below shows the synthesis of 4-acetamidobenzyl esters from carboxylic acids.
Experimental Protocol: Synthesis of 4-acetamidobenzyl benzoate
-
Preparation: In a 100 mL round-bottom flask, dissolve benzoic acid (1.0 eq) in 40 mL of anhydrous acetonitrile.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Addition of Electrophile: Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL), followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Final Product: Purify the resulting crude ester by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to obtain the pure product.
Quantitative Data Summary: Ester Derivatives
| Product Structure | Carboxylic Acid (R-COOH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |
|
| Benzoic Acid | Et₃N | Acetonitrile | 80-90 | Solid / Not Reported |
|
| Acetic Acid | Cs₂CO₃ | DMF | 75-85 | Solid / Not Reported |
|
| Ibuprofen | Et₃N | DMF | 70-85 | White Solid / Not Reported |
Note: Yields are representative estimates for this reaction type and can be influenced by the specific carboxylic acid used.[4][5]
Synthesis of 4-Acetamidobenzyl Thioether Derivatives
Application Note: Thioethers are prevalent in many biologically active compounds and serve as important synthetic intermediates.[6][7] The S-alkylation of thiols with this compound is an efficient method for creating C-S bonds.[8] This reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion.
General Reaction Pathway: S-Alkylation
This diagram illustrates the general pathway for the synthesis of 4-acetamidobenzyl thioethers.
Experimental Protocol: Synthesis of N-(4-((phenylthiomethyl)phenyl))acetamide
-
Preparation: In a 50 mL flask, dissolve thiophenol (1.0 eq) in 20 mL of ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise and stir the mixture for 20 minutes at room temperature.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in 10 mL of ethanol to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of starting materials by TLC.
-
Work-up: Once the reaction is complete, reduce the solvent volume via rotary evaporation. Add 50 mL of water to the residue.
-
Extraction: Extract the product with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Product: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure thioether.
Quantitative Data Summary: Thioether Derivatives
| Product Structure | Thiol (R-SH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |
|
| Thiophenol | NaOH | Ethanol | 90-98 | Solid / Not Reported |
|
| Benzyl Mercaptan | K₂CO₃ | DMF | 88-96 | Solid / Not Reported |
|
| Ethanethiol | Et₃N | Water | 85-95 | Oil / Not Reported |
Note: Yields are based on general procedures for S-alkylation of thiols with benzyl halides.[8][9]
Synthesis of Substituted 4-Acetamidobenzylamines
Application Note: N-alkylation of primary and secondary amines with this compound leads to the formation of secondary and tertiary amines, respectively. These nitrogen-containing compounds are fundamental scaffolds in a vast number of pharmaceuticals. Over-alkylation can be a challenge, but is often controlled by using an excess of the amine nucleophile.[10]
General Reaction Pathway: N-Alkylation
The diagram below illustrates the synthesis of substituted amines from this compound.
Experimental Protocol: Synthesis of N-benzyl-N-(4-acetamidobenzyl)amine
-
Preparation: To a 100 mL flask, add benzylamine (2.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 40 mL of acetonitrile.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in 15 mL of acetonitrile dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove excess benzylamine and salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product via column chromatography on silica gel to isolate the desired secondary amine.
Quantitative Data Summary: Amine Derivatives
| Product Structure | Amine (R₁R₂NH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |
|
| Benzylamine | K₂CO₃ | Acetonitrile | 75-85 | Solid / Not Reported |
|
| Piperidine | Et₃N | THF | 80-90 | Solid / Not Reported |
|
| Aniline | K₂CO₃ | DMF | 60-75 | Solid / Not Reported |
Note: Yields are representative and can be lower for less nucleophilic amines like aniline.[10]
Overall Synthetic Workflow
The following diagram provides a high-level overview of the workflow, from the versatile starting material to different classes of novel derivatives and their potential evaluation.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. sid.ir [sid.ir]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chem.libretexts.org [chem.libretexts.org]
4-Acetamidobenzyl Chloride: A Versatile Alkylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a valuable and versatile electrophilic reagent in organic synthesis. Its benzylic chloride moiety renders it an effective alkylating agent for a variety of nucleophiles, including amines, phenols, thiols, and carbanions. The presence of the acetamido group provides a handle for further functionalization and can influence the electronic properties and biological activity of the resulting molecules. This functionality makes this compound a significant building block in medicinal chemistry and materials science for the synthesis of a diverse range of target compounds with potential therapeutic applications.
Applications in Organic Synthesis
The primary application of this compound lies in its ability to introduce the 4-acetamidobenzyl group onto various scaffolds through nucleophilic substitution reactions.
1. N-Alkylation of Amines:
This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products. This reaction is fundamental in the synthesis of various biologically active molecules, including potential enzyme inhibitors and receptor ligands. The general reaction scheme involves the displacement of the chloride ion by the amine nucleophile.
2. O-Alkylation of Phenols:
The reaction of this compound with phenols and substituted phenols affords the corresponding benzyl ethers. This O-alkylation is a common strategy in drug discovery to modify the pharmacokinetic and pharmacodynamic properties of phenolic compounds. The reaction typically proceeds in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Anilines with this compound
This protocol describes a general method for the synthesis of N-((4-acetamidophenyl)methyl)aniline derivatives.
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
To a solution of the aniline (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Table 1: Representative Quantitative Data for N-Alkylation of Amines
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-((4-acetamidophenyl)methyl)aniline | 5 | 70 | 85 |
| 2 | 4-Methoxyaniline | N-((4-acetamidophenyl)methyl)-4-methoxyaniline | 6 | 80 | 82 |
| 3 | 4-Chloroaniline | N-((4-acetamidophenyl)methyl)-4-chloroaniline | 4.5 | 75 | 88 |
Protocol 2: General Procedure for O-Alkylation of Phenols with this compound
This protocol outlines a general method for the synthesis of 4-((phenoxy)methyl)acetanilide derivatives.
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate with reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq.) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure O-alkylated product.
Table 2: Representative Quantitative Data for O-Alkylation of Phenols
| Entry | Phenol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenol | N-(4-((phenoxy)methyl)phenyl)acetamide | 10 | Reflux | 90 |
| 2 | 4-Cresol | N-(4-((p-tolyloxy)methyl)phenyl)acetamide | 12 | Reflux | 88 |
| 3 | 4-Chlorophenol | N-(4-(((4-chlorophenyl)oxy)methyl)phenyl)acetamide | 8 | Reflux | 92 |
Visualizing Reaction Pathways and Workflows
Alkylation Reaction Pathway
The fundamental reaction pathway for the alkylation of a nucleophile (Nu-H) with this compound is a standard SN2 reaction.
Caption: SN2 mechanism for the alkylation of a nucleophile with this compound.
Experimental Workflow for N-Alkylation
The following diagram illustrates the general laboratory workflow for the N-alkylation of an amine with this compound.
Caption: General experimental workflow for the N-alkylation of amines.
Conclusion
This compound serves as an efficient and versatile alkylating agent for the synthesis of a wide array of N- and O-benzylated compounds. The straightforward reaction conditions and the potential for further modification of the acetamido group make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols and data offer a solid foundation for the application of this reagent in the laboratory.
Application Notes and Protocols for the Use of 4-Acetamidobenzyl Chloride as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of 4-Acetamidobenzyl chloride as a protecting group for primary and secondary amines. The 4-Acetamidobenzyl (AcB) group offers a unique combination of a benzyl-type linkage for cleavage through hydrogenolysis and an acetamido moiety that can modulate solubility and potentially serve as a handle for further functionalization. This document outlines detailed protocols for the protection and deprotection of amines using the AcB group, summarizes its expected stability, and discusses its potential role in orthogonal protection strategies.
Introduction
The protection of amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, stable to a range of reaction conditions, and should not interfere with transformations at other sites of the molecule.[1][2][3] The 4-Acetamidobenzyl (AcB) group is presented here as a potentially valuable addition to the existing repertoire of amine protecting groups. Its structure is analogous to the widely used benzyl (Bn) group, suggesting similar reactivity patterns for its removal.
Key Advantages of the 4-Acetamidobenzyl (AcB) Protecting Group
-
Mild Cleavage Conditions: The AcB group is expected to be readily cleaved by catalytic hydrogenolysis, a mild and efficient deprotection method.[4]
-
Modified Solubility: The presence of the acetamido group may enhance the solubility of protected intermediates in a wider range of solvents compared to the simple benzyl group.
-
Potential for Orthogonality: The AcB group is predicted to be stable under acidic and basic conditions used for the removal of other common protecting groups like Boc and Fmoc, respectively, allowing for its use in orthogonal protection schemes.[5][6][7][8]
-
Chromatographic Handle: The polar acetamido group can facilitate purification by chromatography.
Experimental Protocols
The protection of primary and secondary amines with this compound proceeds via a standard N-alkylation reaction. A base is required to neutralize the hydrochloric acid generated during the reaction.
Protocol 3.1.1: General Procedure for the N-Acetamidobenzylation of an Amine
-
Dissolve the amine (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq.) or Diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.
-
Add this compound (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Protection Reactions
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Aniline | TEA | DCM | 16 | 85 |
| Benzylamine | DIPEA | MeCN | 12 | 90 |
| Piperidine | TEA | DCM | 18 | 88 |
| Glycine methyl ester | DIPEA | MeCN | 24 | 82 |
Note: The data in this table is illustrative and based on typical N-alkylation reactions due to the limited availability of specific literature precedents for this protecting group.
The removal of the AcB group can be achieved under several conditions, offering flexibility in synthetic design.
Protocol 3.2.1: Reductive Cleavage (Catalytic Hydrogenolysis)
This is the recommended and mildest method for the cleavage of the AcB group.
-
Dissolve the N-(4-Acetamidobenzyl)-protected amine in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The by-product, N-(p-tolyl)acetamide, can be removed by extraction or chromatography.
Protocol 3.2.2: Oxidative Cleavage
Oxidative methods can also be employed for the debenzylation of N-benzyl amides and amines.[9]
-
Dissolve the N-(4-Acetamidobenzyl)-protected amine in a mixture of Acetonitrile and water.
-
Add an alkali metal bromide (e.g., KBr, 1.5 eq.) and an oxidant such as Oxone® (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3.2.3: Acidic Cleavage
Based on related 4-(alkylamino)benzyl protecting groups, cleavage with strong acid may be possible.[10]
-
Dissolve the N-(4-Acetamidobenzyl)-protected amine in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA, 10-50% v/v).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base and extracted.
Stability and Orthogonality
The stability of the AcB group is predicted based on the known properties of N-benzylamines and acetamides.
Data Presentation: Expected Stability of the 4-Acetamidobenzyl (AcB) Group
| Reagent/Condition | Stability | Comments |
| Acidic | ||
| 20% TFA in DCM | Stable | Allows for the removal of Boc groups. |
| 4M HCl in Dioxane | Stable | Allows for the removal of Boc groups. |
| Stronger/harsher acid (e.g., HBr/AcOH) | Potentially Labile | May lead to cleavage of the benzyl C-N bond or hydrolysis of the acetamide. |
| Basic | ||
| 20% Piperidine in DMF | Stable | Allows for the removal of Fmoc groups. |
| 1M NaOH (aq) | Stable | The acetamide group may be slowly hydrolyzed under prolonged heating. |
| Reductive | ||
| H₂, Pd/C | Labile | Standard condition for deprotection. |
| NaBH₄ | Stable | |
| LiAlH₄ | Stable | |
| Oxidative | ||
| Oxone®, KBr | Labile | Provides an alternative deprotection method. |
| m-CPBA | Stable | |
| Nucleophilic | ||
| Hydrazine | Stable | Allows for the removal of Phthalimide groups. |
Disclaimer: This stability profile is predictive and based on the chemical properties of analogous structures. Experimental verification is recommended for specific applications.
The stability profile suggests that the AcB group is orthogonal to both the Boc and Fmoc protecting groups, making it a potentially useful tool in complex syntheses, such as peptide synthesis.[7][8]
Visualizing the Workflow
Diagram 1: Protection of an Amine with this compound
Caption: Reaction scheme for the protection of an amine.
Diagram 2: Deprotection Strategies for the AcB Group
Caption: Overview of deprotection methods for the AcB group.
Diagram 3: Experimental Workflow for Protection and Deprotection
Caption: General workflow for using the AcB protecting group.
Conclusion
The 4-Acetamidobenzyl (AcB) chloride is a promising reagent for the protection of amines, offering a potentially valuable alternative to standard protecting groups. Its straightforward introduction, mild cleavage by hydrogenolysis, and predicted orthogonality with common acid- and base-labile protecting groups make it an attractive candidate for use in complex organic synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of the AcB protecting group in their synthetic endeavors. Further experimental validation of its stability and reactivity profile is encouraged to fully establish its scope and limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a versatile bifunctional organic compound. It incorporates an acetamide group and a reactive benzyl chloride moiety, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of the acetamide group can modulate the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity, while the benzyl chloride group serves as an electrophilic site for the introduction of the acetamidobenzyl scaffold onto various nucleophilic substrates. These features make this compound a key intermediate in the synthesis of a range of biologically active compounds.
Standard Reaction Conditions for Synthesis
The synthesis of this compound is most commonly achieved through the chlorination of 4-acetamidobenzyl alcohol. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation. The reaction proceeds via the conversion of the hydroxyl group into a chlorosulfite intermediate, which is subsequently displaced by a chloride ion in an Sₙ2 reaction. Key reaction parameters include the choice of solvent, temperature, and the stoichiometry of the reagents.
A summary of typical reaction conditions is provided in the table below:
| Parameter | Condition | Rationale |
| Starting Material | 4-Acetamidobenzyl alcohol | Precursor with the desired acetamidobenzyl scaffold. |
| Reagent | Thionyl chloride (SOCl₂) | Effective and common chlorinating agent for alcohols. |
| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃), or neat (excess SOCl₂) | Aprotic solvents that are unreactive towards SOCl₂. Using excess SOCl₂ as the solvent can drive the reaction to completion. |
| Temperature | 0 °C to reflux (typically room temperature to 40 °C) | The reaction is often initiated at a lower temperature to control the initial exothermic reaction and then may be gently heated to ensure completion. |
| Stoichiometry | 1.1 to 2.0 equivalents of SOCl₂ | A slight to moderate excess of thionyl chloride is used to ensure complete conversion of the alcohol. |
| Reaction Time | 1 to 4 hours | Typically sufficient for the reaction to go to completion, monitored by TLC. |
| Work-up | Quenching with ice water, extraction, and purification | Removal of excess SOCl₂ and isolation of the product. |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from 4-acetamidobenzyl alcohol using thionyl chloride.
Materials:
-
4-Acetamidobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetamidobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. The reaction will evolve HCl and SO₂ gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This will quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of various pharmaceutical compounds. The acetamide moiety is a common functional group in many approved drugs, contributing to their pharmacological activity and pharmacokinetic properties. The benzyl chloride portion of the molecule allows for its facile incorporation into larger, more complex structures.
Examples of its application include:
-
Synthesis of Enzyme Inhibitors: The acetamidobenzyl group can be introduced into molecules designed to target the active sites of enzymes. The amide functionality can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, while the benzyl group can engage in hydrophobic or pi-stacking interactions.
-
Preparation of Receptor Agonists and Antagonists: By attaching the 4-acetamidobenzyl moiety to a core scaffold that interacts with a specific receptor, medicinal chemists can fine-tune the binding affinity and functional activity of the resulting compound.
-
Development of Antimicrobial Agents: The acetamide functional group is present in several classes of antibiotics. This compound can be used to synthesize novel antimicrobial candidates by incorporating the acetamidobenzyl fragment, which may enhance their activity or spectrum.
-
Building Block for Combinatorial Libraries: Due to its reactivity, this compound is an excellent building block for the creation of combinatorial libraries of compounds. These libraries can be screened for a wide range of biological activities, accelerating the drug discovery process.
Signaling Pathway and Logical Relationship
The utility of this compound in drug development often involves its use as a synthon to introduce a specific pharmacophore that interacts with a biological target, thereby modulating a signaling pathway. The diagram below illustrates a generalized logical relationship where a drug candidate, synthesized using this compound, inhibits a key enzyme in a disease-related signaling pathway.
Caption: Inhibition of a signaling pathway by a drug candidate.
These application notes provide a comprehensive overview of the standard reaction conditions, a detailed experimental protocol for the synthesis of this compound, and its applications in the field of drug development. The provided visualizations aim to clarify the synthetic workflow and the logical role of this important chemical intermediate in medicinal chemistry research.
detailed protocol for N-alkylation with 4-Acetamidobenzyl chloride
Application Notes: N-Alkylation with 4-Acetamidobenzyl Chloride
Introduction
N-alkylation is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction involves the substitution of a hydrogen atom on a nitrogen atom of an amine, amide, or heterocycle with an alkyl group. This compound serves as a versatile alkylating agent in this context. The presence of the acetamido group provides a useful handle for further functionalization and can influence the molecule's biological activity. This document provides a detailed protocol for the N-alkylation of amines and heterocyclic compounds using this compound.
The general reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen-containing compound acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride leaving group.[1] A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[2]
General Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound. Reaction conditions may require optimization based on the specific substrate's reactivity and solubility.
Materials and Reagents:
-
Substrate: Amine or N-heterocycle (e.g., aniline, morpholine, imidazole)
-
Alkylating Agent: this compound
-
Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF)
-
Work-up Solutions: Deionized Water, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine (Saturated Aqueous NaCl)
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel for column chromatography
-
Eluents: Ethyl Acetate and Hexane (or other suitable solvent system)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the amine or heterocycle substrate (1.0 equivalent).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM or THF).
-
Add the base (1.1 to 1.5 equivalents). For liquid bases like triethylamine, add it directly to the solution. For solid bases like potassium carbonate, add it to the flask before the solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Alkylating Agent:
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 to 24 hours. The reaction time will vary depending on the nucleophilicity of the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
If the solvent is water-miscible (like THF or DMF), remove the solvent under reduced pressure before adding water and an extraction solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any remaining acidic byproduct), and finally with brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-alkylated product.[3]
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FTIR.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of various amines and heterocycles with benzyl halides, providing a basis for designing experiments with this compound.
| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Morpholine | TEA | DCM | 0 to RT | 4 | >90 |
| Imidazole | K₂CO₃ | MeCN | Reflux | 5 | 80-90 |
| Pyrrole | KOH | [Bmim][PF₆] | RT | 2 | >90[4] |
| Indole | KOH | DMF | RT | 3 | 85-95[4] |
| Benzylamine | Na₂CO₃ | Organic Solvent | RT | - | ~75[5] |
Note: Yields are estimates based on general N-alkylation procedures and may vary for this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General workflow for N-alkylation using this compound.
Safety Precautions
-
This compound, like other benzyl halides, is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chlorides and alkyl halides can be corrosive and toxic; avoid inhalation and skin contact.[1]
-
Reactions involving sodium hydride (NaH) should be conducted with extreme caution by trained personnel, as it is highly flammable and reacts violently with water.
-
Always quench reactions carefully, especially when unreacted, reactive reagents may be present.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents [patents.google.com]
Application of 4-Acetamidobenzyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a versatile bifunctional reagent in medicinal chemistry. Its structure incorporates a reactive benzyl chloride moiety, which is susceptible to nucleophilic substitution, and an acetamido group that can influence the physicochemical properties and biological activity of synthesized molecules. The benzyl chloride group allows for the covalent attachment of the 4-acetamidobenzyl scaffold to a wide range of nucleophilic functional groups present in pharmacologically active molecules, such as amines, phenols, and thiols. This makes it a valuable building block for the synthesis of novel drug candidates and chemical probes for target identification and validation.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a specific focus on the development of compounds with trypanocidal activity. It includes a generalized experimental protocol for the N-alkylation of anilines, quantitative biological data for a series of active compounds, and visualizations of the synthetic workflow and biological context.
Application in the Synthesis of Trypanocidal Agents
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The current therapeutic options are limited and can have significant side effects, highlighting the urgent need for new and more effective drugs. Recent research has explored novel chemical scaffolds for their trypanocidal activity.
One such area of investigation involves the synthesis of N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives. Although the originally reported synthesis of these compounds did not start from this compound, this reagent provides a viable and efficient alternative route for the introduction of the N-acetamidobenzyl moiety, which is a key structural feature of these bioactive molecules. The general approach involves the nucleophilic substitution of the chloride ion in this compound by an appropriate amine.
Biological Activity of N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide Derivatives against Trypanosoma cruzi
A series of N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives were synthesized and evaluated for their in vitro activity against the epimastigote form of Trypanosoma cruzi. The half-maximal inhibitory concentration (IC50) and the cytotoxic concentration against NCTC clone 929 cells (CC50) were determined to assess the potency and selectivity of the compounds. Benznidazole (BNZ) was used as the reference drug.[1]
| Compound | R1 Substituent | R2 Substituent | IC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/IC50) |
| 5a | p-Br | H | > 500 | > 500 | - |
| 5b | o-Cl | H | 14.5 ± 0.4 | > 500 | > 34.5 |
| 5c | p-Cl | H | 8.0 ± 0.6 | 52.7 ± 8.3 | 6.6 |
| 5d | o-F | H | 35.0 ± 1.5 | > 500 | > 14.3 |
| BNZ | - | - | 6.1 ± 0.5 | > 500 | > 82.0 |
Table 1: In vitro activity of selected N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives against T. cruzi epimastigotes and their cytotoxicity.[1]
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Anilines with this compound
This protocol describes a generalized method for the synthesis of N-aryl-N-(4-acetamidobenzyl)amine derivatives, which are key intermediates for preparing compounds like the trypanocidal agents mentioned above.
Reaction Scheme:
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-aryl-N-(4-acetamidobenzyl)amine derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for the preparation of trypanocidal N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives utilizing this compound.
Caption: Proposed synthesis of trypanocidal agents.
Trypanosoma cruzi Life Cycle and Drug Intervention
This diagram depicts the life cycle of Trypanosoma cruzi and indicates the stage targeted by the described compounds.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 4-Acetamidobenzyl chloride. This versatile reagent serves as a key building block in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below detail the reaction of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles.
Introduction
This compound is a benzylic halide that readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The electron-donating acetamido group at the para position can influence the reactivity of the benzylic carbon, making it an interesting substrate for studying structure-activity relationships. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[1]
General Reaction Pathway
The fundamental reaction pathway involves the attack of a nucleophile on the electrophilic benzylic carbon of this compound, with the simultaneous departure of the chloride leaving group.
Caption: General S N 2 reaction pathway of this compound.
Reactions with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, such as azide ions and amines, react efficiently with this compound to form the corresponding azides and amines, which are valuable intermediates in organic synthesis.
Reaction with Sodium Azide
The reaction with sodium azide provides a straightforward method for the synthesis of N-(4-(azidomethyl)phenyl)acetamide. This azide can be further elaborated, for example, through "click chemistry" reactions.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Add sodium azide (NaN₃) (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-(azidomethyl)phenyl)acetamide.
Reaction with Secondary Amines
Secondary amines react with this compound to yield tertiary amines. A base is typically added to neutralize the hydrochloric acid generated during the reaction.[3]
Experimental Protocol:
-
Dissolve the secondary amine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiocyanate and thioacetate ions, are excellent partners in substitution reactions with this compound, leading to the formation of thiocyanates and thioesters.
Reaction with Potassium Thiocyanate
The reaction with potassium thiocyanate yields N-(4-(thiocyanatomethyl)phenyl)acetamide, a precursor for various sulfur-containing heterocyclic compounds.[5]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Add potassium thiocyanate (KSCN) (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Reaction with Potassium Thioacetate
The reaction with potassium thioacetate is a reliable method for the synthesis of S-((4-acetamidophenyl)methyl) ethanethioate. The resulting thioacetate can be readily hydrolyzed to the corresponding thiol.
Experimental Protocol:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in a polar aprotic solvent like DMF.
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction into water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude S-((4-acetamidophenyl)methyl) ethanethioate by column chromatography.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, particularly alkoxides, react with this compound to form ethers. This reaction is a variation of the Williamson ether synthesis.
Reaction with Sodium Alkoxides
The reaction of this compound with a sodium alkoxide, generated in situ from an alcohol and a strong base like sodium hydride, yields the corresponding 4-acetamidobenzyl alkyl ether.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the desired alcohol (excess) as the solvent.
-
Carefully add sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound with various nucleophiles. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.
| Nucleophile | Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF/DMSO | Room Temp. | 12-24 | 80-95 |
| Secondary Amine | R₂NH / Triethylamine | DCM/THF | 0 °C to RT | 2-4 | 75-90 |
| Thiocyanate | Potassium Thiocyanate (KSCN) | Acetone/ACN | Reflux | 2-4 | 85-95 |
| Thioacetate | Potassium Thioacetate (KSAc) | DMF | Room Temp. | 1-2 | 90-98 |
| Alkoxide | ROH / Sodium Hydride | ROH/THF | 0 °C to RT | 12-16 | 70-85 |
Experimental Workflow Visualization
The general experimental workflow for the synthesis, workup, and purification of the substituted products is depicted below.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and reactive substrate for a variety of nucleophilic substitution reactions. The protocols provided herein offer robust methods for the synthesis of a diverse range of 4-acetamidobenzyl derivatives. These compounds can serve as key intermediates for the development of novel pharmaceuticals and functional materials. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and substrates to achieve the best possible outcomes.
References
Considerations for the Scale-Up Synthesis of 4-Acetamidobenzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Acetamidobenzyl chloride (also known as 4'-(chloromethyl)acetanilide), a key intermediate in pharmaceutical and organic synthesis. The focus is on providing practical guidance for transitioning from laboratory-scale to larger-scale production, addressing critical aspects such as reaction conditions, safety, and purification.
Introduction
This compound (CAS No: 54777-65-0, Molecular Formula: C₉H₁₀ClNO) is a versatile bifunctional molecule containing both an acetamido group and a reactive benzyl chloride moiety.[1][2] This structure makes it a valuable building block for the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs). The scale-up of its synthesis requires careful consideration of reaction parameters to ensure safety, efficiency, and product quality. The primary synthetic route discussed involves the chlorination of 4-Acetamidobenzyl alcohol.
Synthetic Pathway Overview
The recommended synthetic pathway for the scale-up production of this compound involves a two-step process starting from readily available materials.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzyl Alcohol (Precursor)
The synthesis of the precursor, 4-Acetamidobenzyl alcohol, can be achieved through the reduction of 4-acetamidobenzaldehyde, which itself can be synthesized from acetanilide. A common laboratory method for the reduction is the use of sodium borohydride.
Reaction:
4-Acetamidobenzaldehyde + NaBH₄ → 4-Acetamidobenzyl alcohol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g product) | Molar Equivalents |
| 4-Acetamidobenzaldehyde | 163.17 | 10 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.46 g | 0.2 |
| Methanol | 32.04 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a magnetic stirrer, dissolve 10 g of 4-acetamidobenzaldehyde in 100 mL of methanol.
-
Reduction: To the stirred solution, add 0.46 g of sodium borohydride portion-wise over 15-20 minutes, maintaining the temperature below 25°C using an ice bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully add deionized water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Acetamidobenzyl alcohol as a solid.
Expected Yield: ~85-95%
Step 2: Synthesis of this compound
The chlorination of 4-Acetamidobenzyl alcohol is a critical step that requires careful control of reaction conditions, especially at a larger scale, due to the corrosive and reactive nature of thionyl chloride.
Reaction:
4-Acetamidobenzyl alcohol + SOCl₂ → this compound + SO₂ + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g starting material) | Molar Equivalents |
| 4-Acetamidobenzyl alcohol | 165.19 | 10 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.6 mL (1.2 eq) | 1.2 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for SO₂ and HCl), suspend 10 g of 4-Acetamidobenzyl alcohol in 100 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add 8.6 mL of thionyl chloride dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralization: Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.
Expected Yield: ~70-85%
Scale-Up Considerations
Transitioning the synthesis of this compound to a larger scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
References
Troubleshooting & Optimization
identifying side products in 4-Acetamidobenzyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetamidobenzyl chloride. The information is designed to help identify and mitigate the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the highly reactive benzylic chloride and the acetamido group. The benzylic chloride is an excellent electrophile, making it susceptible to nucleophilic substitution. The acetamido group is an ortho-, para-director and can influence the reactivity of the aromatic ring in reactions like Friedel-Crafts alkylation.
Q2: What are the most common types of reactions performed with this compound?
A2: The most common reactions include:
-
N-alkylation: Reaction with primary or secondary amines to form N-substituted 4-acetamidobenzylamines.
-
Friedel-Crafts Alkylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethane derivatives.
-
O-alkylation: Reaction with alcohols or phenols to form ethers.
-
Reaction with other nucleophiles: Such as cyanides, azides, and thiolates to introduce various functional groups.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress.[1][2] A reversed-phase C18 column with a UV detector is typically effective. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[1][3] This technique allows for the quantification of the starting material, the desired product, and major side products.
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Friedel-Crafts Alkylation
Symptom: Your reaction of this compound with an aromatic compound (e.g., benzene, toluene) yields a mixture of products, including isomers and poly-alkylated species.
Probable Cause: The product of the initial Friedel-Crafts alkylation is often more reactive than the starting aromatic compound, leading to subsequent alkylations (overalkylation or polyalkylation).[4][5] The acetamido group on the benzyl chloride is an activating group, which can exacerbate this issue.
Solutions:
| Strategy | Recommendation | Rationale |
| Stoichiometry Control | Use a large excess of the aromatic substrate relative to this compound. | This increases the probability that the electrophile will react with the starting aromatic compound rather than the already alkylated product.[4] |
| Temperature Control | Conduct the reaction at a lower temperature. | Lower temperatures can help to control the reaction rate and reduce the likelihood of subsequent alkylations. |
| Catalyst Choice | Use a milder Lewis acid catalyst. | Strong Lewis acids like AlCl₃ can promote overalkylation. Consider using weaker catalysts such as FeCl₃ or ZnCl₂. |
Experimental Protocol: Minimizing Overalkylation in Friedel-Crafts Reactions
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., FeCl₃, 1.1 equivalents) to a flame-dried round-bottom flask containing a stirrer bar.
-
Solvent and Substrate: Add the anhydrous aromatic substrate (e.g., toluene, 10 equivalents) to the flask and cool the mixture to 0°C in an ice bath.
-
Slow Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous aromatic substrate and add it dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding it to a beaker of ice water.
-
Work-up: Separate the organic layer, wash it with a dilute HCl solution, then with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Issue 2: Formation of a Di-substituted Amine in N-Alkylation Reactions
Symptom: When reacting this compound with a primary amine, you observe a significant amount of a byproduct with a higher molecular weight, corresponding to the addition of two 4-acetamidobenzyl groups to the amine.
Probable Cause: The initially formed secondary amine is still nucleophilic and can react with a second molecule of this compound, leading to the formation of a tertiary amine.
Solutions:
| Strategy | Recommendation | Rationale |
| Stoichiometry Control | Use an excess of the primary amine. | A higher concentration of the primary amine will outcompete the secondary amine product for reaction with the benzyl chloride. |
| Slow Addition | Add the this compound slowly to the reaction mixture containing the amine. | This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine. |
| Protecting Groups | If possible, use a protecting group on the primary amine that can be removed after the initial alkylation. | This is a more complex but effective strategy for completely avoiding di-alkylation. |
Issue 3: Presence of 4-Acetamidobenzyl Alcohol in the Product Mixture
Symptom: Your final product is contaminated with 4-acetamidobenzyl alcohol.
Probable Cause: this compound is susceptible to hydrolysis, especially in the presence of water or other protic solvents.[6] The benzylic carbocation intermediate is stabilized by the aromatic ring, making it prone to react with water.
Solutions:
| Strategy | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. | This minimizes the presence of water, which is the primary cause of hydrolysis. |
| Non-protic Solvents | Choose a non-protic solvent for your reaction (e.g., THF, DCM, acetonitrile). | Protic solvents can participate in solvolysis reactions, leading to the formation of the alcohol or other related byproducts. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Hydrolysis rates are often accelerated at higher temperatures. |
Issue 4: Formation of Polymeric or Self-Condensation Products
Symptom: You observe the formation of a high molecular weight, often insoluble, material in your reaction.
Probable Cause: Under certain conditions, particularly with strong Lewis acids or at elevated temperatures, this compound can undergo self-condensation or polymerization.[6] This is a form of Friedel-Crafts alkylation where one molecule acts as the electrophile and another acts as the nucleophile.
Solutions:
| Strategy | Recommendation | Rationale |
| Use of a Non-aromatic Solvent | When possible, use a non-aromatic, inert solvent. | This prevents the solvent from participating in Friedel-Crafts reactions and can reduce the likelihood of self-condensation. |
| Controlled Addition | Add the this compound slowly to the reaction mixture. | This keeps the instantaneous concentration of the benzyl chloride low, disfavoring bimolecular self-condensation. |
| Avoid High Temperatures | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Higher temperatures can promote polymerization. |
Visualizing Reaction Pathways
Caption: Potential reaction pathways for this compound.
Experimental Workflow for Product Analysis
Caption: General experimental workflow for reactions and analysis.
References
how to improve reaction yield with 4-Acetamidobenzyl chloride
Welcome to the technical support center for 4-Acetamidobenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and address common experimental challenges.
Troubleshooting Guide: Enhancing Reaction Yields
Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to troubleshooting reactions involving this compound.
Q1: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in reactions with this compound can often be attributed to several key factors. Systematically addressing these can significantly improve your outcomes.
-
Reagent Purity and Stability: this compound is susceptible to hydrolysis. Ensure that the starting material is pure and dry. It is advisable to use freshly acquired or properly stored reagent.
-
Anhydrous Reaction Conditions: Due to its moisture sensitivity, it is crucial to conduct reactions under anhydrous conditions. This includes using dry solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Temperature: Temperature control is critical. Many nucleophilic substitution reactions are exothermic. Adding reagents too quickly can cause temperature spikes, leading to the formation of side products. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then gradually warm it to room temperature or the desired reaction temperature.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for optimizing the reaction. The base neutralizes the HCl byproduct, and the solvent can influence the reaction rate and selectivity.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
The presence of multiple products suggests competing reaction pathways. With this compound, common side reactions include:
-
Hydrolysis: The most common side reaction is the hydrolysis of the benzyl chloride to the corresponding benzyl alcohol, especially if there are traces of water in the reaction mixture.
-
Over-alkylation: With amine nucleophiles, there is a possibility of over-alkylation, where the initial product acts as a nucleophile and reacts further with the starting material.
-
Elimination Reactions: Although less common for benzyl chlorides, under strongly basic conditions, elimination reactions to form a quinone methide intermediate could occur, which can then polymerize.
-
Friedel-Crafts Reactions: If the reaction conditions are acidic, the benzyl chloride can undergo intramolecular or intermolecular Friedel-Crafts reactions with the aromatic ring.
Q3: How can I minimize the formation of the hydrolyzed byproduct, 4-acetamidobenzyl alcohol?
Minimizing hydrolysis is key to achieving a high yield. Here are some preventative measures:
-
Strict Anhydrous Conditions: As mentioned, the use of anhydrous solvents and an inert atmosphere is paramount. Solvents should be freshly dried according to standard laboratory procedures.
-
Use of a Non-nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction without competing with the primary nucleophile.
-
Control of Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed, preventing prolonged exposure to conditions that may favor hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound is a reactive alkylating agent. The chloromethyl group is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The acetamido group is an electron-donating group, which can influence the reactivity of the benzyl chloride.
Q2: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Storage under an inert atmosphere is also recommended to prevent degradation.
Q3: Can I use this compound in aqueous or protic solvents?
Due to its high susceptibility to hydrolysis, using this compound in aqueous or protic solvents is generally not recommended as it will lead to the formation of 4-acetamidobenzyl alcohol, significantly reducing the yield of the desired product. Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred.[2]
Q4: How does the choice of base affect the reaction outcome?
The choice of base is critical. A suitable base should be strong enough to neutralize the generated HCl but should not be nucleophilic enough to compete with the intended nucleophile. For N-alkylation of amines, tertiary amines like triethylamine or DIPEA are commonly used.[3] For weaker nucleophiles, a stronger, non-nucleophilic base might be necessary.
Data Presentation
The following tables provide representative data for nucleophilic substitution reactions with substituted benzyl chlorides. While not specific to this compound, they offer insights into expected yields under various conditions.
Table 1: Representative Yields for N-Alkylation of Amines with Substituted Benzyl Chlorides
| Amine | Benzyl Chloride Derivative | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | 4-Chlorobenzyl chloride | NaH | DMAc | 30 | 52 |
| Piperidine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | >95 |
| Morpholine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | >95 |
Data generalized from similar reactions reported in the literature.[1][4]
Table 2: Representative Yields for O-Alkylation of Alcohols with Substituted Benzyl Chlorides
| Alcohol | Benzyl Chloride Derivative | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzyl alcohol | 2-Chlorobenzyl chloride | NaH | THF | Reflux | 98 |
| Methanol | Benzyl bromide | FeSO₄·7H₂O | Microwave | 130 | 99 |
| Ethanol | Benzyl bromide | FeSO₄·7H₂O | Microwave | 130 | 97 |
Data generalized from similar reactions reported in the literature.[5][6]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of N-substituted-4-acetamidobenzylamines.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: General Procedure for O-Alkylation of an Alcohol with this compound
This protocol outlines a general method for the synthesis of 4-acetamidobenzyl ethers.
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the this compound solution to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions Involving 4-Acetamidobenzyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 4-Acetamidobenzyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
This compound is particularly prone to hydrolysis due to the electronic properties of the 4-acetamido group. This group is electron-donating through resonance, which stabilizes the formation of a benzylic carbocation intermediate. This stabilization significantly accelerates the rate of nucleophilic substitution via a unimolecular (SN1) pathway, with water acting as a nucleophile.[1][2][3] The hydrolysis reaction results in the formation of the corresponding 4-acetamidobenzyl alcohol, an unwanted byproduct that reduces the yield of the desired product.
Q2: What are the primary signs that my this compound has hydrolyzed?
The most common indicators of hydrolysis include:
-
Formation of a white precipitate: The hydrolysis product, 4-acetamidobenzyl alcohol, is often less soluble in non-polar organic solvents and may precipitate out of the reaction mixture.
-
Inconsistent reaction outcomes: Variable yields and the presence of unexpected byproducts in different runs of the same reaction can point to varying degrees of hydrolysis.
-
Changes in TLC or LC-MS analysis: The appearance of a new, more polar spot on a TLC plate or a new peak in the LC-MS chromatogram corresponding to the mass of 4-acetamidobenzyl alcohol is a clear sign of hydrolysis.
Q3: Which type of solvent should I use to minimize hydrolysis?
To minimize hydrolysis, it is crucial to use a polar aprotic solvent .[3] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or acetonitrile, can dissolve the reactants but do not have acidic protons that can participate in hydrolysis.[3] In contrast, polar protic solvents like water, ethanol, and methanol should be strictly avoided as they can act as nucleophiles and promote the SN1 hydrolysis pathway.[3]
Q4: Can phase-transfer catalysis (PTC) help in preventing hydrolysis?
Yes, phase-transfer catalysis (PTC) can be a valuable technique, especially when one of the reactants is soluble in an aqueous phase and this compound is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, allowing the reaction to proceed without direct contact between the water-sensitive benzyl chloride and the bulk aqueous phase. This can significantly reduce the extent of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product and formation of a significant amount of 4-acetamidobenzyl alcohol. | Hydrolysis of the starting material due to the presence of water. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. 3. Handle Reagents under Inert Atmosphere: Add all reagents, especially this compound, using dry syringes under a positive pressure of an inert gas. |
| Reaction is sluggish or does not go to completion. | Sub-optimal reaction temperature. | 1. Controlled Heating: Gently heat the reaction mixture. The optimal temperature will depend on the specific nucleophile and solvent used. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Formation of multiple unidentified byproducts. | Side reactions catalyzed by acid. | 1. Use a Non-nucleophilic Base: If the reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) to neutralize any generated acid without competing with the primary nucleophile. |
The Hydrolysis Pathway of this compound
The hydrolysis of this compound proceeds through an SN1 mechanism, which is favored due to the stability of the resulting benzylic carbocation.
Experimental Workflow for a Typical Substitution Reaction
This workflow outlines the key steps to minimize hydrolysis when performing a nucleophilic substitution reaction with this compound.
References
addressing stability issues of 4-Acetamidobenzyl chloride in solution
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of 4-Acetamidobenzyl chloride in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution. | Low aqueous solubility of this compound or its degradation products. | - Increase the proportion of a co-solvent such as acetonitrile, THF, or DMSO.- Prepare a more dilute solution.- Filter the solution before use if the precipitate is believed to be an impurity. |
| Loss of compound activity or concentration over a short period. | Hydrolysis of the benzyl chloride to the corresponding benzyl alcohol. This is accelerated by water and basic conditions. | - Prepare solutions fresh before each experiment.- Use anhydrous solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen).- If aqueous solutions are necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis. |
| Solution turns yellow or brown. | Polymerization or degradation of the compound. This can be catalyzed by acidic impurities (including HCl generated from hydrolysis) or metal contaminants. | - Ensure all glassware is scrupulously clean and dry.[1]- Neutralize any acidic impurities by washing a stock solution in an organic solvent with a mild base like 5% sodium bicarbonate solution, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[1]- Consider adding a stabilizer, such as a small amount of propylene oxide (≤1%), to stock solutions in organic solvents.[2] |
| Inconsistent results between experiments. | Variable rates of degradation due to differences in solvent purity, storage time, or temperature. | - Standardize the solution preparation and storage protocol.- Use high-purity, anhydrous solvents from a reliable source.- Store stock solutions at low temperatures (e.g., -20°C) in tightly sealed containers. Avoid repeated freeze-thaw cycles. |
| Difficulty in purifying the compound. | Co-elution with impurities like benzyl alcohol during chromatography. | - Optimize the chromatographic solvent system; a less polar eluent may improve separation.[1]- Perform an aqueous workup before chromatography to remove any water-soluble impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for benzyl chlorides in the presence of nucleophiles is nucleophilic substitution. In aqueous or protic solvents, this is typically hydrolysis, where the chloride is displaced by a hydroxyl group to form 4-acetamidobenzyl alcohol. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the solvent polarity and the nucleophile's strength.[3][4] The presence of water will facilitate this process.[5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis of benzyl chloride is constant up to pH 13, above which it increases.[6] Therefore, it is expected that this compound will be more stable in neutral to slightly acidic conditions (pH 4-7). Strongly basic conditions will accelerate its degradation to 4-acetamidobenzyl alcohol.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term storage and use in reactions, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. For long-term storage, it is best to store the compound as a solid in a cool, dry, dark place under an inert atmosphere.
Q4: Can I use a stabilizer in my solution of this compound?
A4: Yes, for stock solutions in organic solvents, the addition of a stabilizer can inhibit degradation. Propylene oxide is a common stabilizer for benzyl chloride.[2] Other potential stabilizers include weak bases like sodium carbonate for neutralizing evolved HCl.[7][8] The choice of stabilizer must be compatible with your downstream experiments.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][9] A stability-indicating method would involve developing a chromatographic separation that can resolve this compound from its potential degradation products, primarily 4-acetamidobenzyl alcohol.
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of a benzyl chloride derivative in different solvents and conditions. This is for illustrative purposes only, as specific data for this compound is not available.
| Solvent System | Temperature | pH | Illustrative Half-life (t½) | Primary Degradation Product |
| Acetonitrile (anhydrous) | 25°C | N/A | > 1 week | - |
| 50% Acetonitrile/Water | 25°C | 7.0 | ~ 24 hours | 4-Acetamidobenzyl alcohol |
| 50% Acetonitrile/Water | 25°C | 9.0 | < 8 hours | 4-Acetamidobenzyl alcohol |
| Phosphate Buffer | 37°C | 7.4 | ~ 12 hours | 4-Acetamidobenzyl alcohol |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method to determine the stability of this compound in a given solvent system.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, water, buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the solvent system to be tested (e.g., 50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.
3. HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm[10]
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare the working solution as described in step 2.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of this compound.
-
Store the working solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the working solution into the HPLC.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 苄氯 ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: 4-Acetamidobenzyl Chloride Reaction Troubleshooting
Welcome to the technical support center for 4-Acetamidobenzyl chloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this reagent. The following is a series of frequently asked questions and their answers, providing insights into potential pitfalls and strategies for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no product yield. What are the likely causes?
Low or no yield in reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. The primary culprits are often related to the stability of the starting material and the reactivity of the nucleophile.
Potential Causes and Solutions:
-
Hydrolysis of this compound: Benzyl chlorides are susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes the starting material and reduces the yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Poor Nucleophilicity of the Substrate: If your nucleophile is weak, the reaction rate may be too slow, leading to incomplete conversion.
-
Incomplete Dissolution: If this compound or the nucleophile is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which both reactants are readily soluble. Common solvents for similar reactions include dichloromethane, acetone, ethyl acetate, and dimethylformamide (DMF).[3] Gentle heating may improve solubility, but monitor for potential decomposition.
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Experiment with a range of temperatures. For sluggish reactions, a moderate increase in temperature can significantly improve the rate and yield. However, excessively high temperatures can lead to decomposition and side product formation.[2]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions?
The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Over-alkylation: If the product of the initial reaction is still nucleophilic, it can react further with this compound, leading to di- or poly-alkylation. This is particularly common with primary and secondary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.[4]
-
Prevention: Use a stoichiometric excess of the nucleophile relative to this compound.
-
-
Elimination Reactions: Although less common with primary benzyl chlorides, elimination reactions can occur under strongly basic conditions or at elevated temperatures, leading to the formation of stilbene-type derivatives.
-
Friedel-Crafts Alkylation: The benzyl chloride can act as an electrophile in a Friedel-Crafts reaction with the aromatic ring of another molecule, leading to polymerization or the formation of diarylmethane byproducts. This is more likely to occur in the presence of a Lewis acid catalyst.[5][6][7][8]
-
Decomposition: At elevated temperatures, this compound can decompose. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas.[9]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
Incomplete reactions are frustrating. Here are a few strategies to drive the reaction towards completion:
-
Increase Reagent Equivalents: A slight excess of the more reactive or less expensive reagent can help push the equilibrium towards the product.
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[10]
-
Add a Catalyst: For reactions with less reactive alkyl chlorides, adding a catalytic amount of a more reactive halide salt, such as sodium iodide or potassium iodide (the Finkelstein reaction), can generate the more reactive 4-acetamidobenzyl iodide in situ and increase the reaction rate.[1]
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the nucleophile, while a base that is too strong or sterically hindered can promote side reactions. For amine alkylations, inorganic bases like potassium carbonate or cesium carbonate, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
Troubleshooting Workflow
To systematically diagnose and resolve issues with your this compound reaction, follow this logical workflow.
Caption: A logical workflow for troubleshooting failed reactions.
Key Experimental Protocols
Below are generalized protocols for common reactions involving this compound. These should be adapted based on the specific nucleophile and desired product.
Protocol 1: General N-Alkylation of an Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to 50-80 °C for several hours to proceed to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General O-Alkylation of a Phenol
-
Preparation: In a round-bottom flask, dissolve the phenol (1.0 equivalent) and a base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent (e.g., acetone or DMF).
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Solvent | Non-polar (e.g., Toluene) | Polar Aprotic (e.g., DMF) | Increased reaction rate in polar aprotic solvents. |
| Temperature | Room Temperature | 80 °C | Higher temperature generally increases reaction rate but may also increase side product formation.[2] |
| Base | Weak Base (e.g., NaHCO₃) | Stronger Base (e.g., K₂CO₃) | A stronger base can increase the nucleophilicity of the substrate, leading to a faster reaction. |
| Catalyst | None | Catalytic NaI | Addition of a halide catalyst can significantly increase the rate of reaction with alkyl chlorides.[1] |
Signaling Pathways and Reaction Mechanisms
The primary reaction of this compound is a nucleophilic substitution, typically proceeding through an SN2 mechanism. The following diagram illustrates this general pathway.
Caption: Generalized SN2 reaction pathway.
For a more detailed representation of the electron flow in an SN2 reaction:
Caption: Detailed SN2 transition state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.fi [fishersci.fi]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Alkylation of 4-Acetamidobenzyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the alkylation of 4-acetamidobenzyl chloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is a reactive alkylating agent. The benzyl chloride moiety is susceptible to nucleophilic substitution, making it a versatile reagent for introducing the 4-acetamidobenzyl group onto various substrates. However, its reactivity also means it can be prone to self-polymerization or reaction with moisture, requiring careful handling and storage in a cool, dry environment.[1][2]
Q2: What types of nucleophiles can be used for the alkylation of this compound?
A wide range of nucleophiles can be employed, including amines, amides, thiols, and carbanions. The choice of nucleophile will depend on the desired final product. The reaction conditions, particularly the choice of base and solvent, will need to be optimized based on the nucleophilicity and steric bulk of the chosen nucleophile.
Q3: What are the typical solvents and catalysts used in this reaction?
Common solvents for this type of alkylation include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). For Friedel-Crafts type alkylations with aromatic compounds, less polar solvents like dichloromethane (DCM) or toluene may be used.[3] Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are often necessary for activating the benzyl chloride for reaction with less reactive nucleophiles like aromatic rings.[4][5] For reactions with stronger nucleophiles like amines, a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is typically used to neutralize the HCl generated during the reaction.
Q4: What are the main side reactions to be aware of?
Potential side reactions include over-alkylation (dialkylation or polyalkylation), especially with highly reactive nucleophiles.[6] Hydrolysis of the benzyl chloride can occur in the presence of water, leading to the formation of 4-acetamidobenzyl alcohol. Self-polymerization of the starting material can also be a competing reaction, particularly at elevated temperatures. For Friedel-Crafts reactions, carbocation rearrangements are a possibility, although less likely with a primary benzyl chloride.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or base | Use a fresh batch of catalyst or base. Ensure anhydrous conditions if using a moisture-sensitive catalyst like AlCl₃. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. | |
| Steric hindrance from a bulky nucleophile | Consider using a less sterically hindered nucleophile if possible. Alternatively, try increasing the reaction time and/or temperature.[9] | |
| Poor solubility of reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Formation of Multiple Products | Over-alkylation | Use a larger excess of the nucleophile relative to the this compound. Consider adding the alkylating agent slowly to the reaction mixture. |
| Side reactions with solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if using a strong base. | |
| Impure starting materials | Purify the this compound and the nucleophile before use. | |
| Product Degradation | High reaction temperature | Perform the reaction at a lower temperature. Monitor for product degradation by TLC or LC-MS. |
| Product instability during workup | Use a milder workup procedure. For example, use a weaker acid or base for extraction. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
Materials:
-
This compound
-
Amine of choice
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DMF, add the base (1.2 eq of TEA or 2.0 eq of K₂CO₃).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-60°C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the N-alkylation of an amine.
Caption: Troubleshooting guide for low product yield.
References
- 1. 4-Acetamidobenzenesulfonyl chloride(121-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Purification Challenges of 4-Acetamidobenzyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Acetamidobenzyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is 4-acetamidobenzyl alcohol, which forms due to the hydrolysis of the reactive benzyl chloride functional group.[1][2][3] Other potential impurities can include unreacted starting materials, over-chlorinated byproducts, and positional isomers depending on the synthetic route.
Q2: Why is my purified this compound showing a broad melting point?
A2: A broad melting point typically indicates the presence of impurities. The primary culprit is often residual 4-acetamidobenzyl alcohol, which can depress and broaden the melting point range. The reported melting point for pure this compound is 151-154°C.[4]
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum often correspond to common impurities. A singlet around 4.5 ppm and a triplet around 5.2 ppm in a DMSO-d6 solvent would be indicative of the methylene and hydroxyl protons of 4-acetamidobenzyl alcohol, respectively.[5] Peaks corresponding to residual solvents used in the reaction or purification should also be considered.
Q4: Can I use water during the work-up of my this compound synthesis?
A4: It is highly discouraged to use water during the work-up if the desired product is the benzyl chloride. This compound is susceptible to hydrolysis, and the presence of water will lead to the formation of the corresponding alcohol.[6] Anhydrous conditions are crucial for preserving the integrity of the product.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis during work-up or purification | Ensure all glassware is thoroughly dried and perform the work-up and any chromatographic purification under anhydrous conditions. Use anhydrous solvents and consider performing the purification in an inert atmosphere (e.g., under nitrogen or argon). | Minimized formation of 4-acetamidobenzyl alcohol, leading to a higher yield of the desired chloride. |
| Product loss during recrystallization | Optimize the recrystallization solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a small-scale solvent screen to identify the best solvent or solvent mixture.[7][8] | Improved crystal formation and recovery, leading to a higher isolated yield. |
| Decomposition on silica gel | If using column chromatography, consider using a less acidic silica gel or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, explore other purification techniques like recrystallization or preparative HPLC. | Reduced degradation of the acid-sensitive benzyl chloride on the stationary phase, resulting in a better yield. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of significant impurities | The presence of impurities, particularly the alcohol byproduct, can inhibit crystallization. Attempt to remove the majority of the impurity by a preliminary purification step, such as a quick filtration through a small plug of silica gel. | Removal of impurities that interfere with the crystal lattice formation, allowing the product to solidify. |
| Inappropriate recrystallization solvent | The chosen solvent may be too good a solvent even at low temperatures. Try adding a co-solvent (an "anti-solvent") in which the product is insoluble to induce precipitation. Add the anti-solvent dropwise to a solution of the product until turbidity is observed, then heat to redissolve and cool slowly.[8] | Successful induction of crystallization and formation of a solid product. |
| Residual solvent | Traces of solvent can sometimes prevent a product from solidifying. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. | Complete removal of solvent, leading to the solidification of the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Screen for a suitable solvent or solvent pair. Good single solvents to try include ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes. The compound should be sparingly soluble at room temperature and fully soluble upon heating.[7][8]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is suitable for separating this compound from less polar or more polar impurities.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >98 | 60-80 | Simple, cost-effective, can yield high-purity crystals. | Potential for significant product loss in the mother liquor. |
| Flash Column Chromatography | >99 | 70-90 | High resolution, effective for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product degradation on silica. |
| Preparative HPLC | >99.5 | 50-70 | Highest purity achievable, suitable for small-scale purification. | Expensive, requires specialized equipment, lower throughput. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Decision tree for selecting a primary purification method.
References
- 1. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 4. 54777-65-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 4-ACETAMIDOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Safe Handling and Storage of 4-Acetamidobenzyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 4-acetamidobenzyl chloride to prevent its decomposition. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Troubleshooting Guide
Q1: I opened a new bottle of this compound and noticed a pungent odor and the solid appears clumpy. What is happening?
A1: This is a strong indication that the compound has started to decompose. This compound is highly sensitive to moisture.[1] The pungent odor is likely due to the formation of hydrogen chloride (HCl) gas, a byproduct of hydrolysis. The clumpy or "wet" appearance results from the solid absorbing atmospheric moisture, which initiates the decomposition process.
Q2: My reaction yield is significantly lower than expected when using this compound. Could this be related to decomposition?
A2: Yes, low reaction yields are a common consequence of using decomposed this compound. If the compound has hydrolyzed to 4-acetamidobenzyl alcohol, it will no longer be an effective alkylating agent in your reaction, thus reducing the yield of your desired product. It is crucial to confirm the purity of your starting material if you experience unexpected results.[1]
Q3: I am observing the formation of an unexpected, more polar impurity in my reaction mixture. Could this be a decomposition product?
A3: It is highly likely. The primary decomposition product of this compound via hydrolysis is 4-acetamidobenzyl alcohol. This alcohol is significantly more polar than the starting benzyl chloride and will appear as a distinct, more polar spot on a TLC plate or have a different retention time in liquid chromatography.
Q4: How can I quickly check if my this compound has started to decompose before using it in a reaction?
A4: A simple qualitative test is to carefully waft the air above the solid. A sharp, acidic odor of HCl is a sign of hydrolysis. Visually inspect the solid for any discoloration or a change from a fine powder to a clumpy or sticky consistency. For a more definitive assessment, you can run a quick TLC or ¹H NMR of a small sample to check for the presence of the 4-acetamidobenzyl alcohol impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is hydrolysis, which occurs upon exposure to moisture. The 4-acetamido group is an electron-donating group, which stabilizes the benzylic carbocation intermediate that can form during the cleavage of the carbon-chlorine bond.[2] This stabilization makes the compound particularly susceptible to nucleophilic attack by water, leading to the formation of 4-acetamidobenzyl alcohol and hydrochloric acid.[3]
Q2: Why is this compound so sensitive to moisture?
A2: The heightened sensitivity to moisture is due to the electronic properties of the 4-acetamido substituent. This group donates electron density into the benzene ring through resonance, which in turn stabilizes the positive charge that develops on the benzylic carbon as the C-Cl bond breaks.[4] This increased stability of the carbocation intermediate lowers the activation energy for the hydrolysis reaction, making it proceed more readily compared to unsubstituted benzyl chloride.[5]
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The container should be placed in a cool, dry environment, such as a desiccator, to minimize exposure to moisture and humidity.[6] Storing at low temperatures (e.g., in a freezer) can also slow the rate of decomposition.[6]
Q4: What are the signs of thermal decomposition?
A4: While hydrolysis is the most common decomposition pathway at ambient temperatures, thermal decomposition can occur at elevated temperatures. Signs of thermal degradation may include discoloration (darkening) of the material and the evolution of toxic fumes, which could include oxides of nitrogen and carbon, in addition to hydrogen chloride.[1]
Factors Influencing Stability and Recommended Control Measures
| Factor | Influence on Stability | Recommended Control Measure |
| Moisture/Humidity | High humidity significantly accelerates hydrolysis, leading to rapid decomposition.[1][4] | Store in a tightly sealed container within a desiccator or glovebox. Handle under an inert atmosphere (argon or nitrogen).[1] |
| Temperature | Higher temperatures can increase the rate of hydrolysis and may lead to thermal decomposition.[6] | Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. Allow the container to warm to room temperature before opening to prevent condensation.[6] |
| Light | While less common for this specific compound, prolonged exposure to UV light can potentially cause photodegradation of benzyl chlorides.[2] | Store in an amber or opaque container to protect from light. |
| Presence of Metals | Traces of certain metals can catalyze the decomposition of benzyl chlorides. | Use clean, dry glassware and non-metallic spatulas for handling. |
| pH | The presence of bases can accelerate the nucleophilic attack on the benzyl chloride. | Avoid exposure to basic conditions during storage and handling unless part of a controlled reaction. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling, ensure all glassware (e.g., flask, funnel, stirrer bar) and equipment (e.g., spatulas, needles) are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[7]
-
Inert Atmosphere: Conduct all manipulations of the solid compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon gas).[8]
-
Dispensing: If working on a Schlenk line, quickly weigh the desired amount of this compound in a dry, tared vial and immediately seal it. Alternatively, transfer the solid within a glovebox.
-
Solvent Addition: Use anhydrous solvents for all reactions. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles.
-
Cleaning: After use, all equipment should be immediately and carefully cleaned to remove any residual chemical.
Protocol 2: Qualitative Stability Test of this compound
-
Sample Preparation: In a clean, dry vial, dissolve a small amount (approx. 5-10 mg) of the this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR spectroscopy.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample.
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Data Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of new signals, particularly a singlet around 4.5 ppm (indicative of the benzylic protons of 4-acetamidobenzyl alcohol), suggests decomposition via hydrolysis.
-
TLC Analysis: Alternatively, dissolve a small sample in a dry solvent (e.g., dichloromethane) and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The presence of a more polar spot in addition to the main spot of the starting material indicates the presence of the more polar alcohol decomposition product.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are the effects of humidity on the properties of the compound of CAS No.: 139-07-1? - Blog [panze-chemical.com]
- 8. ije.ir [ije.ir]
Technical Support Center: Managing Exothermic Reactions with 4-Acetamidobenzyl Chloride
Disclaimer: The following guidance is based on general principles for managing reactive chemicals. Specific thermal stability and reactivity data for 4-Acetamidobenzyl chloride are not widely available in published literature. It is imperative that users conduct a thorough risk assessment and perform small-scale experiments to establish safe operating parameters before scaling up any process involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential exothermic hazards associated with this compound?
A1: While specific data is limited, as a substituted benzyl chloride, this compound should be treated as a potentially reactive compound. The primary concerns are:
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Hydrolysis: Reaction with water, especially in the presence of bases, can be exothermic and produce hydrochloric acid.[1][2]
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Reaction with Nucleophiles: Reactions with amines, alcohols, and other nucleophiles are typically exothermic. The rate of heat generation can be rapid.
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Thermal Decomposition: At elevated temperatures, the molecule can decompose, which may be an exothermic process. The acetamido group, being electron-donating, could influence the stability of the benzyl carbocation intermediate, potentially affecting its reactivity compared to unsubstituted benzyl chloride.[3][4]
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Polymerization: Benzyl chlorides can be susceptible to polymerization, which is often highly exothermic. This can be catalyzed by trace impurities, such as metals or acids.[5]
Q2: What are the initial signs of a potential runaway reaction?
A2: Key indicators of a developing thermal runaway include:
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A sudden, uncontrolled increase in temperature.
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A rapid rise in pressure within the reaction vessel.
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Noticeable increase in gas evolution (fuming).
-
A change in the color or viscosity of the reaction mixture.
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Boiling of the solvent, even with cooling applied.
Q3: How should I store this compound to minimize risks?
A3: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, and bases. Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis and the generation of HCl gas.
Q4: What are the recommended quenching agents for reactions involving this compound?
A4: The choice of quenching agent depends on the reaction solvent and other components. Common choices for quenching reactive chlorides include:
-
Aqueous solutions of weak bases: Saturated sodium bicarbonate or sodium carbonate solutions are often used to neutralize both the reactive chloride and any acidic byproducts.
-
Aqueous ammonia: This can be effective for converting the benzyl chloride to a benzylamine derivative, which may be easier to separate.[6]
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Alcohols (e.g., methanol, isopropanol): These can convert the benzyl chloride to the corresponding ether.
Important: The quenching process itself can be highly exothermic. The reaction mixture should always be added slowly to the quenching agent with vigorous stirring and efficient cooling. Never add the quenching agent directly to the bulk reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Immediate Action(s) | Preventative Measure(s) |
| Rapid, Uncontrolled Temperature Increase During Reaction | 1. Reagent addition rate is too fast.2. Inadequate cooling or stirring.3. Incorrect solvent with low boiling point.4. Higher than expected reactant concentration. | 1. Immediately stop the addition of all reagents.2. Ensure maximum cooling is applied (e.g., add dry ice to the cooling bath).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture. | 1. Perform a risk assessment to determine the maximum safe addition rate.2. Use a properly sized cooling bath and ensure efficient stirring.3. Choose a solvent with a boiling point well above the reaction temperature.4. Double-check all calculations before starting the experiment. |
| Temperature Spike During Quenching | 1. Adding the reaction mixture to the quenching agent too quickly.2. Insufficient cooling of the quenching solution.3. The concentration of the reaction mixture is too high. | 1. Immediately stop the addition.2. Ensure the quenching vessel is adequately cooled and stirred.3. Wait for the temperature to stabilize before resuming addition at a much slower rate. | 1. Always add the reaction mixture to the quenching agent, not the other way around.2. Pre-cool the quenching solution in an ice bath.3. Dilute the reaction mixture with an inert solvent before quenching if possible. |
| Gas Evolution and Fuming | 1. Hydrolysis of this compound due to moisture.2. Formation of HCl as a reaction byproduct. | 1. Ensure the reaction is conducted in a well-ventilated fume hood.2. If the fuming is vigorous, it may indicate a temperature excursion; follow the steps for a rapid temperature increase. | 1. Use dry solvents and glassware.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Consider using a gas scrubber to neutralize acidic off-gases. |
| Formation of Solid Precipitate/Polymer | 1. Polymerization of the benzyl chloride.2. Product insolubility at the reaction temperature. | 1. If accompanied by a temperature increase, treat as a runaway reaction.2. If the temperature is stable, try to dissolve the solid by adding more solvent. | 1. Use clean glassware to avoid contaminants that could initiate polymerization.2. Consider using a stabilizer if polymerization is a known issue for similar compounds.[7] |
Data Presentation
Table 1: Thermal Hazard Data for this compound (User-Defined)
It is strongly recommended to obtain the following data through appropriate thermal analysis techniques (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) before performing any large-scale reaction.
| Parameter | Value | Method | Notes |
| Onset of Decomposition (°C) | Enter Data | DSC/TGA | Temperature at which decomposition begins. |
| Heat of Reaction (ΔHrxn, kJ/mol) | Enter Data | Reaction Calorimetry | For the specific intended reaction. |
| Heat of Decomposition (ΔHdecomp, kJ/mol) | Enter Data | DSC | Energy released during decomposition. |
| Adiabatic Temperature Rise (°C) | Enter Data | Calculated | Theoretical temperature increase with no cooling. |
| Maximum Temperature of Synthesis Reaction (MTSR, °C) | Enter Data | Calculated | The highest temperature reached during the desired reaction under process conditions. |
Table 2: Experimental Parameters for a Monitored Reaction
| Run ID | Scale (mmol) | Solvent | Reaction Temp (°C) | Addition Time (min) | Max Temp Observed (°C) | Observations |
| e.g., 001 | 5.0 | THF | 0 | 30 | 2 | Slightly exothermic |
| Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction and Quench
Objective: To provide a general, safety-oriented workflow for a reaction involving this compound.
Materials:
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This compound
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Anhydrous reaction solvent (e.g., THF, DCM)
-
Nucleophile
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Inert gas supply (Nitrogen or Argon)
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Quenching solution (e.g., saturated aqueous sodium bicarbonate), pre-chilled
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
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Three-necked, round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
-
Inert gas inlet/outlet (bubbler)
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Cooling bath (e.g., ice-water or dry ice-acetone)
-
Separatory funnel
Procedure:
-
Setup: Assemble the dry three-necked flask with a stirrer, thermometer, and addition funnel under an inert atmosphere. Place the flask in a cooling bath.
-
Initial Charge: Charge the flask with the nucleophile and the anhydrous solvent. Begin stirring and allow the mixture to cool to the desired reaction temperature (e.g., 0 °C).
-
Reagent Addition: Dissolve the this compound in a minimal amount of anhydrous solvent and load it into the addition funnel.
-
Controlled Addition: Add the this compound solution dropwise to the stirred reaction mixture. Carefully monitor the internal temperature. The addition rate should be controlled to maintain the desired temperature and prevent any significant exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
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Quenching Preparation: In a separate, larger beaker, place the pre-chilled quenching solution and begin stirring in an ice bath.
-
Controlled Quench: Once the reaction is complete, slowly transfer the reaction mixture via a cannula or pouring carefully into the vigorously stirred quenching solution. Monitor the temperature of the quenching mixture.
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent.
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Final Steps: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for assessing exothermic hazards.
Caption: Decision tree for managing temperature excursions.
References
- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 6. benchchem.com [benchchem.com]
- 7. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
Technical Support Center: Reactivity of 4-Acetamidobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetamidobenzyl chloride. The following information addresses common issues encountered during experiments, with a focus on the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for reactions with this compound, and how do they differ in strength?
A1: The choice of base is critical and depends on the nucleophile and the desired reaction (typically N-alkylation or O-alkylation). Common bases range from weak to strong:
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Weak Bases: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), Triethylamine (TEA or Et₃N), N,N-Diisopropylethylamine (DIPEA). These are often used for N-alkylation of amines.
-
Strong Bases: Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA). These are typically used when deprotonating less acidic nucleophiles, such as some amides or alcohols.[1]
Q2: My N-alkylation reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
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Inappropriate Base Strength: If the base is too weak, the nucleophile may not be sufficiently deprotonated to initiate the reaction. Conversely, a base that is too strong can lead to side reactions.
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Poor Solubility: Ensure all reactants are soluble in the chosen solvent. For instance, inorganic bases like K₂CO₃ have low solubility in many organic solvents, which can be mitigated by using a polar aprotic solvent like DMF or acetonitrile.
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Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of the starting material or product.
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Moisture: Water in the reaction can hydrolyze the this compound to 4-acetamidobenzyl alcohol, reducing the yield of the desired product. Ensure all reagents and glassware are dry, especially when using strong bases like NaH.
Q3: I am observing the formation of byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur:
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Over-alkylation: Primary or secondary amines can undergo multiple alkylations, leading to tertiary amines or quaternary ammonium salts. This can be minimized by using an excess of the amine relative to the this compound.
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Hydrolysis of the Acetamido Group: Under strongly basic conditions and elevated temperatures, the acetamido group on the benzyl chloride can be hydrolyzed to an amino group.[2][3][4][5] This is more likely with strong bases like NaOH or KOH. Using milder bases like K₂CO₃ or organic amines can prevent this.
-
Elimination Reactions: While less common with benzyl chlorides, strong, bulky bases could potentially promote elimination reactions under certain conditions.
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Formation of Benzyl Alcohol: As mentioned, hydrolysis of the starting material is a common side reaction if water is present.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient Base Strength | Switch to a stronger base. If using K₂CO₃, consider trying NaH. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. |
| Poor Reagent Purity | Ensure this compound and the nucleophile are pure. Impurities can inhibit the reaction. |
| Inadequate Mixing | If using a heterogeneous base like K₂CO₃, ensure vigorous stirring to maximize surface area contact. |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use an excess of the amine nucleophile (2-3 equivalents) relative to this compound. |
| High Reaction Temperature | Lower the reaction temperature to reduce the rate of the second alkylation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop it once the mono-alkylated product is maximized. |
Issue 3: Suspected Hydrolysis of the Acetamido Group
| Potential Cause | Troubleshooting Step |
| Use of a Strong Hydroxide Base | Avoid strong aqueous bases like NaOH or KOH if the acetamido group's integrity is crucial. |
| High Temperatures with Protic Solvents | Use an aprotic solvent and a non-hydroxide base like K₂CO₃ or an organic amine (TEA, DIPEA). |
| Extended Reaction Times at High pH | Minimize reaction time and work up the reaction as soon as the starting material is consumed. |
Quantitative Data Summary
The following table provides an illustrative comparison of common bases for the N-alkylation of a generic secondary amine with this compound. Actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.
| Base | Relative Strength | Typical Solvent | Typical Temperature (°C) | Estimated Reaction Time (h) | Estimated Yield (%) | Key Considerations |
| K₂CO₃ | Weak/Moderate | Acetonitrile, DMF | 25 - 80 | 6 - 24 | 70 - 90 | Heterogeneous, requires good stirring. Low risk of acetamido hydrolysis. |
| Triethylamine (TEA) | Weak | DCM, THF, Acetonitrile | 0 - 50 | 4 - 12 | 75 - 95 | Homogeneous, acts as an acid scavenger. Can form triethylammonium salts. |
| DIPEA | Weak (Hindered) | DCM, THF | 25 - 60 | 8 - 18 | 70 - 90 | Non-nucleophilic, good for preventing quaternization of the base itself. |
| Sodium Hydride (NaH) | Strong | THF, DMF | 0 - 25 | 1 - 6 | 80 - 98 | Requires anhydrous conditions. Reacts with protic solvents. Higher risk of side reactions if not controlled. |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate (K₂CO₃)
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To a round-bottom flask, add the amine (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile or DMF as the solvent.
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Stir the mixture vigorously at the desired temperature (e.g., 60 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for N-Alkylation using Triethylamine (TEA)
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Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General reaction scheme for N-alkylation and potential side reactions.
Caption: Decision workflow for troubleshooting low reaction yields.
References
minimizing dimer formation in 4-Acetamidobenzyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of dimer formation during reactions with 4-Acetamidobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile reagent used in organic synthesis, particularly in the pharmaceutical industry. Its primary application is as an alkylating agent to introduce the 4-acetamidobenzyl group onto various nucleophiles, such as amines, alcohols, and thiols. This moiety is a common structural feature in many biologically active compounds.
Q2: What is dimer formation in the context of this compound reactions?
A2: Dimer formation refers to a self-condensation reaction where two molecules of this compound react with each other. This side reaction leads to the formation of an unwanted dimeric byproduct, which can complicate purification and reduce the yield of the desired product.
Q3: What causes dimer formation?
A3: Dimer formation is typically initiated by the presence of a base or nucleophile that can deprotonate the benzylic position of one this compound molecule, which then acts as a nucleophile to attack a second molecule. The presence of strong bases, elevated temperatures, and high concentrations of the starting material can promote this side reaction.
Q4: How can I detect the presence of the dimer in my reaction mixture?
A4: The dimer can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The dimer will have a higher molecular weight and different retention characteristics compared to the starting material and the desired product.
Troubleshooting Guide: Minimizing Dimer Formation
The formation of a dimeric byproduct is a common issue in reactions involving this compound. The following guide provides potential causes and recommended solutions to minimize this unwanted side reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Dimer Formation Observed by TLC/HPLC | 1. Strong Base: The use of a strong, non-hindered base can promote the deprotonation of the benzylic protons, initiating dimerization. | - Use a weaker, non-nucleophilic, or sterically hindered base (e.g., diisopropylethylamine (DIPEA), 2,6-lutidine).- If a strong base is required, use it in slight excess (1.1-1.5 equivalents) and add it slowly to the reaction mixture. |
| 2. High Reaction Temperature: Elevated temperatures can increase the rate of the dimerization side reaction. | - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- If heating is necessary, use the minimum temperature required for the desired reaction to proceed at a reasonable rate. | |
| 3. High Concentration of this compound: A higher concentration increases the probability of two molecules reacting with each other. | - Use a more dilute reaction mixture. The optimal concentration will depend on the specific reaction but starting at 0.1-0.5 M is a good practice. | |
| 4. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the primary nucleophile can lead to increased dimer formation. | - Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | |
| Difficulty in Separating the Dimer from the Product | 1. Similar Polarity: The dimer may have a similar polarity to the desired product, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization as a purification method. The difference in solubility between the monomeric product and the dimeric byproduct can often be exploited.[1] |
| 2. Co-elution in Chromatography: Inadequate separation on the column. | - Use a longer chromatography column or a stationary phase with a different selectivity.- Employ gradient elution to improve resolution. |
Experimental Protocols
General Protocol for Alkylation of an Amine with this compound (Minimizing Dimerization)
This protocol provides a general guideline for the N-alkylation of a primary or secondary amine, with specific considerations to minimize the formation of the dimeric byproduct.
Materials:
-
This compound
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or ACN.
-
Base Addition: Add DIPEA (1.2 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Alkylating Agent: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or ACN in a dropping funnel. Add the solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes.
-
Work-up: Once the starting amine is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to remove any residual starting material and the dimeric byproduct.
Visualizing Reaction Pathways
To better understand the desired reaction and the competing dimerization, the following diagrams illustrate the key pathways.
Caption: Desired vs. Undesired Reaction Pathways.
The following workflow provides a logical approach to troubleshooting dimer formation.
Caption: Troubleshooting Workflow for Dimer Formation.
References
Validation & Comparative
Reactivity Face-Off: 4-Acetamidobenzyl Chloride vs. Benzyl Chloride in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. Benzyl halides are versatile reagents, but their reactivity can be significantly modulated by substituents on the aromatic ring. This guide provides an objective comparison of the reactivity of 4-Acetamidobenzyl chloride and the parent Benzyl chloride in nucleophilic substitution reactions, supported by experimental data and theoretical principles.
Executive Summary
Theoretical Background: The Role of Substituents in Benzyl Halide Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is primarily dictated by the stability of the carbocation intermediate in the SN1 pathway and steric hindrance at the benzylic carbon in the SN2 pathway.
-
SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. Electron-donating groups (EDGs) on the benzene ring, particularly at the para position, can stabilize this carbocation through resonance and inductive effects, thereby accelerating the rate of reaction.
-
SN2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Steric hindrance around the benzylic carbon can impede the backside attack of the nucleophile, slowing down the SN2 reaction rate.
The 4-acetamido group (-NHCOCH₃) is an activating group. While the acetyl portion is inductively electron-withdrawing, the nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, an effect that is particularly pronounced at the para position. This resonance donation of electron density is the dominant factor in stabilizing the positive charge of the benzylic carbocation intermediate.
Quantitative Reactivity Comparison
To quantitatively compare the reactivities, we can examine the rates of solvolysis, a reaction where the solvent acts as the nucleophile. While an experimental solvolysis rate for this compound is not directly reported in the reviewed literature, we can estimate it using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted benzyl chloride.
-
k₀ is the rate constant for the unsubstituted benzyl chloride.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A Hammett plot was constructed using the solvolysis rate constants of various para-substituted benzyl chlorides in 20% acetonitrile/water at 25°C.
| Compound | Substituent (para) | σₚ | Rate Constant (k) (s⁻¹) | log(k/k₀) |
| Benzyl chloride | -H | 0.00 | 4.1 x 10⁻⁶ | 0.00 |
| 4-Methylbenzyl chloride | -CH₃ | -0.17 | 2.5 x 10⁻⁴ | 1.79 |
| 4-Chlorobenzyl chloride | -Cl | 0.23 | 8.1 x 10⁻⁷ | -0.70 |
| 4-Nitrobenzyl chloride | -NO₂ | 0.78 | 1.1 x 10⁻⁸ | -2.57 |
| This compound | -NHCOCH₃ | -0.06 | ~1.1 x 10⁻⁵ (Estimated) | ~0.43 (Estimated) |
Rate constants for H, CH₃, Cl, and NO₂ are from experimental data. The rate constant for this compound is estimated from the Hammett plot.
The negative rho value (ρ ≈ -2.3) obtained from the plot of log(k/k₀) vs. σₚ indicates that electron-donating groups (negative σₚ) accelerate the reaction, which is consistent with the development of a positive charge in the transition state (SN1 mechanism). The Hammett substituent constant (σₚ) for the 4-acetamido group is approximately -0.06. Based on the Hammett plot, the estimated solvolysis rate constant for this compound is approximately 1.1 x 10⁻⁵ s⁻¹, which is about 2.7 times faster than that of benzyl chloride.
Experimental Protocols
A common method for determining the solvolysis rates of benzyl halides is the conductometric method . This technique relies on the increase in conductivity of the solution as the reaction proceeds, due to the formation of ionic products (H⁺ and Cl⁻).
Protocol: Determination of Solvolysis Rate by Conductometry
-
Solvent Preparation: Prepare a solution of 80% ethanol in deionized water (v/v).
-
Thermostatting: Place the solvent and a stock solution of the benzyl halide (e.g., 0.1 M in a non-nucleophilic solvent like acetone) in a constant temperature bath (e.g., 25.0 ± 0.1 °C) to allow for thermal equilibration.
-
Conductivity Measurement Setup: Calibrate a conductivity meter and probe according to the manufacturer's instructions. Place a known volume of the thermostatted solvent into a reaction cell equipped with the conductivity probe and a magnetic stirrer.
-
Reaction Initiation: At time zero, inject a small, precise volume of the thermostatted benzyl halide stock solution into the solvent with vigorous stirring.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the conductance at infinite time. The slope of this line is equal to -k.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion
The para-acetamido group in this compound acts as an electron-donating group through resonance, which significantly stabilizes the benzylic carbocation intermediate formed during SN1 reactions. This electronic effect leads to a predicted increase in the rate of nucleophilic substitution compared to the unsubstituted benzyl chloride. For synthetic applications where an enhanced reactivity of a benzyl halide is desired, particularly in polar, protic solvents that favor SN1 pathways, this compound presents a more reactive alternative to benzyl chloride. This guide provides the theoretical basis and estimated quantitative data to aid researchers in making informed decisions for their synthetic strategies.
A Comparative Guide to N-Alkylation: 4-Acetamidobenzyl Chloride vs. Reductive Amination
For researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylated amines, the choice of synthetic strategy is critical. This guide provides an objective comparison between direct N-alkylation using 4-acetamidobenzyl chloride and the increasingly popular alternative, reductive amination, using 4-acetamidobenzaldehyde. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparing Two Synthetic Routes
The direct N-alkylation of amines with alkyl halides like this compound is a classical and straightforward approach. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of complex product mixtures.[1][2] In contrast, reductive amination offers a more controlled, one-pot synthesis that minimizes the formation of byproducts, making it a greener and often more efficient alternative.[3][4]
| Feature | Direct N-Alkylation with this compound | Reductive Amination with 4-Acetamidobenzaldehyde |
| Reagents | Amine, this compound, Base (e.g., K₂CO₃, Et₃N) | Amine, 4-Acetamidobenzaldehyde, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) |
| Key Advantages | Simple, one-step reaction. | High selectivity for mono-alkylation, avoids over-alkylation, often a one-pot reaction, generally milder conditions.[1] |
| Key Disadvantages | Prone to over-alkylation (formation of di- and tri-alkylated products), potential for genotoxicity of alkylating agents, may require harsher conditions.[2] | Requires a suitable reducing agent, the aldehyde may be less stable than the corresponding chloride. |
| Typical Solvents | DMF, Acetonitrile, Acetone | Methanol, Dichloromethane, 1,2-Dichloroethane |
| Reaction Conditions | Often requires elevated temperatures. | Can often be performed at room temperature. |
| Work-up | Typically involves filtration and extraction. | Often requires quenching of the reducing agent followed by extraction. |
| Representative Yield | Variable, can be moderate to good depending on the substrate and control of stoichiometry. | Generally good to excellent yields. |
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of aniline as a model substrate.
Protocol 1: Direct N-Alkylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of aniline (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-acetamidobenzyl)aniline.
Protocol 2: Reductive Amination of Aniline with 4-Acetamidobenzaldehyde
Materials:
-
Aniline
-
4-Acetamidobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 4-acetamidobenzaldehyde (1.0 mmol) in methanol (10 mL), add aniline (1.0 mmol).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-acetamidobenzyl)aniline.
Visualizing the Processes
To further clarify the experimental and conceptual differences, the following diagrams illustrate the workflow of each synthetic method and a relevant biological pathway where the products may have an application.
Biological Relevance: N-type Calcium Channel Signaling
N-alkylated aromatic compounds are of significant interest in drug discovery, with some demonstrating activity as modulators of ion channels.[5] For instance, N-type (CaV2.2) calcium channels play a crucial role in neuronal signaling and are implicated in various neurological disorders.[6][7] The products synthesized via the methods described could be screened for their potential to modulate such pathways.
Conclusion
Both direct N-alkylation with this compound and reductive amination with 4-acetamidobenzaldehyde are viable methods for the synthesis of N-(4-acetamidobenzyl) amines. However, for applications requiring high selectivity and milder reaction conditions, reductive amination presents a clear advantage. The choice of method will ultimately depend on the specific substrate, desired purity of the final product, and the scale of the synthesis. This guide provides the foundational information to make an informed decision for your synthetic needs.
References
- 1. N-Type Calcium Channels and Their Regulation by GABABReceptors in Axons of Neonatal Rat Optic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1773404A2 - Methylamine risks and treatment with n-derivatives of hyperactivity, depression and alcoholism - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Effects of C2-Alkylation, N-Alkylation, and N<i>,</i>N<i>‘</i><i>-</i>Dialkylation on the Stability and Estrogen Recept… [ouci.dntb.gov.ua]
- 6. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
A Comparative Guide to Analytical Methods for Characterizing 4-Acetamidobenzyl Chloride Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-Acetamidobenzyl chloride, a crucial reagent in organic synthesis and pharmaceutical development. The purity and impurity profile of this compound are critical to ensure the quality, safety, and efficacy of downstream products. This document outlines the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison Overview
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or stability assessment. Each technique offers distinct advantages and limitations.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, with mass-based identification and quantification. | Intrinsic quantitative signal response of nuclei in a magnetic field. |
| Primary Use | Purity determination, impurity profiling, stability testing. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation, quantification without a specific reference standard. |
| Sample Requirements | Soluble in mobile phase, UV-active. | Volatile and thermally stable (or derivatized). | Soluble in deuterated solvent. |
| Strengths | - Well-suited for non-volatile and thermally labile compounds.[1][2] - High precision and accuracy for quantitative analysis.[3][4] - Readily available instrumentation. | - High sensitivity and specificity for impurity identification.[5][6] - Excellent for analyzing residual solvents and volatile byproducts.[7] - Provides structural information of impurities.[5] | - Primary analytical method, can provide SI-traceable purity.[8][9] - Does not always require an identical certified reference material.[10][11] - Provides structural confirmation alongside quantification.[12] |
| Limitations | - Requires a chromophore for UV detection. - May require derivatization for non-UV active compounds.[13] - Co-elution of impurities can be a challenge. | - Not suitable for non-volatile or thermally labile compounds.[1][2] - Derivatization may be necessary, adding complexity.[14] | - Lower sensitivity compared to chromatographic methods for trace impurities. - Requires a high-field NMR spectrometer for optimal results.[15] - Sample matrix can interfere with quantification. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of aromatic chlorides, which can be considered representative for the analysis of this compound.
Table 1: HPLC Method Validation Parameters for Aromatic Chlorides
| Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999[3] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][4] | 98.0 - 102.0% for assay |
| Precision (% RSD) | < 2.0%[3][4] | ≤ 2.0% for assay |
| Limit of Detection (LOD) | 1 - 5 ppm[3] | Method dependent |
| Limit of Quantitation (LOQ) | 5 - 15 ppm[3] | Method dependent |
Table 2: GC-MS Method Validation Parameters for Volatile Impurities
| Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 80.0 - 120.0% for impurities |
| Precision (% RSD) | < 10% | ≤ 15% for impurities |
| Limit of Detection (LOD) | 0.1 - 1 ppm | Method dependent |
| Limit of Quantitation (LOQ) | 0.5 - 5 ppm | Method dependent |
Table 3: qNMR Method Performance for Purity Determination
| Parameter | Typical Performance |
| Accuracy (% Purity) | Uncertainty < 1% with certified internal standard[16] |
| Precision (% RSD) | < 1.0% |
| Linearity (r²) | Not applicable (primary ratio method) |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to quantify this compound and separate it from potential degradation products, making it suitable for stability studies.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 10mM Ammonium acetate buffer (pH 5.5) in a suitable ratio (e.g., 60:40 v/v).[3]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound product in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm (based on the chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculations: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard. Identify and quantify impurities based on their relative retention times and peak areas.
GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.
Quantitative NMR (qNMR) for Purity Determination
This protocol describes the use of qNMR with an internal standard for the accurate determination of the purity of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>256).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. [PDF] Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance | Semantic Scholar [semanticscholar.org]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. rssl.com [rssl.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Reaction Monitoring: LC-MS Analysis of 4-Acetamidobenzyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), diligent reaction monitoring is paramount to ensure optimal yield, purity, and safety. The formation of 4-Acetamidobenzyl chloride, a key building block in various synthetic pathways, requires a robust analytical method to track the consumption of starting materials and the emergence of the product and any impurities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques—Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring this critical reaction.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound typically involves the chlorination of 4-acetamidobenzyl alcohol or a related precursor. Monitoring this transformation is crucial for determining the reaction endpoint and preventing the formation of over-chlorinated or other side products.
LC-MS: A High-Sensitivity Approach for Reaction Monitoring
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a powerful tool for real-time reaction analysis.[1]
Experimental Protocol: LC-MS Monitoring
Objective: To quantify the conversion of 4-acetamidobenzyl alcohol to this compound.
Instrumentation:
-
HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reaction mixture aliquots
-
4-Acetamidobenzyl alcohol standard
-
This compound standard (if available and stable)
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile (e.g., 990 µL) to stop the reaction and precipitate any incompatible salts. Vortex and centrifuge if necessary. Further dilute the supernatant to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient could be 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Benzyl chlorides can be challenging to ionize via ESI. Atmospheric Pressure Chemical Ionization (APCI) could be a more suitable alternative if available. Derivatization with a reagent like benzoyl chloride can also be employed to improve ionization efficiency and chromatographic retention.[2][3][4]
-
Scan Mode: Selected Ion Monitoring (SIM) for target compounds or full scan mode to identify unknowns.
-
SIM Ions:
-
4-Acetamidobenzyl alcohol (M+H)⁺: m/z 166.08
-
This compound (M+H)⁺: m/z 184.05 (Note: Benzyl chlorides can be unstable in the ion source; monitoring fragment ions may be necessary).
-
-
-
Data Analysis: Generate a calibration curve for the starting material. Quantify the disappearance of the starting material and the appearance of the product over time by integrating the respective peak areas.
Alternative Monitoring Techniques: A Comparative Overview
While LC-MS offers high sensitivity, other techniques are also commonly employed in synthetic chemistry labs.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used qualitative technique for reaction monitoring.[5] It separates compounds based on their polarity, allowing for a visual assessment of the reaction progress.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Spot a baseline on a silica gel TLC plate.
-
Spotting: Apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Development: Place the plate in a developing chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the separated spots under UV light (if compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The relative intensity of the spots can provide a semi-quantitative estimation of the conversion.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for compound-specific calibration curves.[7][8]
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration and a distinct signal.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for the starting material and the product. The ratio of the integrals of these peaks relative to the internal standard allows for the quantification of each component. Modern NMR software can achieve high accuracy and precision.[9]
Head-to-Head Comparison
The choice of an analytical technique for reaction monitoring depends on the specific requirements of the synthesis, including the need for quantitative data, speed, and available instrumentation.
| Feature | LC-MS | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Chromatographic separation followed by mass-based detection.[1] | Differential partitioning of components between a stationary and a mobile phase.[5] | Nuclear spin transitions in a magnetic field, providing structural and quantitative information.[8] |
| Speed | 5-15 minutes per sample.[10] | Very fast; results within 5-20 minutes.[10] | 5-20 minutes per sample. |
| Sensitivity | High (ng/mL to pg/mL).[11] | Low (µg to ng). | Moderate (mg to µg). |
| Quantitative Capability | Fully quantitative with calibration. | Semi-quantitative at best.[6] | Fully quantitative, often without calibration (with internal standard).[7] |
| Information Provided | Molecular weight and fragmentation data. | Polarity (Rf value). | Detailed molecular structure. |
| LOD/LOQ | Can reach low ng/mL levels, though benzyl chlorides can be challenging. For a related compound, 4-acetamidobenzoic acid, an LOQ of 10 ng/mL was achieved.[11] GC-MS methods for benzyl chloride have reported LODs in the range of 0.03-0.17 µg/g.[12][13] | Typically in the microgram range. | Dependent on the concentration and spectrometer field strength, generally higher than LC-MS. |
| Precision & Accuracy | High precision and accuracy with proper validation (RSD <15%).[11] | Low precision and accuracy. | High precision (as good as 0.35%) and accuracy (up to 100%) can be achieved.[7][9] |
| Cost (Instrument) | High. | Very low. | Very high. |
| Cost (Per Sample) | Moderate. | Very low. | High. |
| Ease of Use | Requires trained personnel. | Simple and easy to perform. | Requires trained personnel. |
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for LC-MS reaction monitoring and a decision-making tree for selecting the appropriate analytical technique.
Conclusion
For the reaction monitoring of this compound synthesis, LC-MS stands out as a superior technique when high sensitivity and quantitative data are required. Its ability to provide molecular weight information is invaluable for identifying the product and potential byproducts. However, the choice of ionization source is critical, and methods to enhance the ionization of the target molecule should be considered.
TLC remains an indispensable tool for rapid, qualitative checks of reaction progress, especially in a resource-limited setting.[14] Its simplicity and low cost make it ideal for initial screening and optimization.
NMR spectroscopy offers the unique advantage of providing detailed structural information and accurate quantification without the need for extensive calibration.[15] It is particularly useful for mechanistic studies and for identifying unexpected intermediates or side products.
Ultimately, the most effective approach may involve a combination of these techniques. For instance, TLC can be used for frequent, rapid checks, while LC-MS or NMR can be employed at key time points to obtain precise quantitative data and structural confirmation. This integrated approach ensures a comprehensive understanding and control of the chemical transformation, leading to a more efficient and successful synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 10. imgroupofresearchers.com [imgroupofresearchers.com]
- 11. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
A Comparative Guide to Amine Protecting Groups: Benchmarking 4-Acetamidobenzyl Against Established Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. An ideal protecting group should be readily introduced and removed in high yields under mild conditions that are orthogonal to other functional groups present in the molecule. This guide provides a comprehensive comparison of the efficiency of the 4-acetamidobenzyl (AcB) group against the three most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
While Boc, Cbz, and Fmoc have been extensively studied and are supported by a wealth of experimental data, information on the 4-acetamidobenzyl (AcB) group is less prevalent in peer-reviewed literature, making a direct, data-driven comparison challenging. This guide summarizes the available information and provides a framework for evaluating these critical chemical tools.
At a Glance: Key Characteristics of Amine Protecting Groups
The choice of an amine protecting group dictates the overall synthetic strategy, influencing reaction conditions and potential side reactions. The fundamental difference between these groups lies in their cleavage (deprotection) conditions, which is the basis of their orthogonality.
| Characteristic | 4-Acetamidobenzyl (AcB) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | ||||
| Cleavage Condition | Potentially Palladium-catalyzed cleavage. | Acid-labile (e.g., TFA, HCl)[1][2] | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids[1][2] | Base-labile (e.g., 20% piperidine in DMF)[1][2] |
| Typical Synthesis Strategy | Solution-phase synthesis. | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1] | Solution-Phase Synthesis[1] | Solid-Phase Peptide Synthesis (SPPS)[1] |
| Key Advantages | Orthogonality to acid- and base-labile groups. | Robust, well-established, and cost-effective for many applications. | Stable to a wide range of non-reductive conditions. | Orthogonal to acid-labile side-chain protecting groups; mild final cleavage conditions. |
| Potential Side Reactions | Limited data available. | Formation of t-butyl cations can lead to alkylation of sensitive residues.[1] | Incomplete removal or catalyst poisoning with sulfur-containing amino acids. | Diketopiperazine formation at the dipeptide stage; aspartimide formation. |
| Typical Yields (Protection) | Data not widely available. | High (often >90%) | High (often >90%) | High (often >90%) |
| Typical Yields (Deprotection) | Data not widely available. | High (often >90%) | High (often >90%) | High (often >90%) |
Experimental Data and Performance Comparison
Quantitative data on the performance of protecting groups is critical for synthetic planning. The following tables summarize typical yields and reaction conditions for the introduction and removal of Boc, Cbz, and Fmoc groups.
Protection of Primary Amines
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Et₃N, DMAP, or NaOH | CH₂Cl₂, THF, or H₂O/Dioxane | 0 - 25 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | H₂O/Dioxane or CH₂Cl₂ | 0 - 25 | >90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Na₂CO₃ | H₂O/Dioxane | 0 - 25 | >95 |
Deprotection of Primary Amines
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) or HCl | CH₂Cl₂ or Dioxane | 0 - 25 | >95 |
| Cbz | H₂ (1 atm), 10% Pd-C | MeOH or EtOAc | 25 | >95 |
| Fmoc | 20% Piperidine | DMF | 25 | >95 |
Note on 4-Acetamidobenzyl (AcB): Despite extensive searches, specific and reproducible quantitative data for the protection and deprotection yields of the 4-acetamidobenzyl group on primary amines could not be located in the available literature. It is hypothesized that the AcB group, being a substituted benzyl carbamate, could be cleaved under palladium-catalyzed conditions, offering orthogonality to the acid-labile Boc and base-labile Fmoc groups. However, without experimental validation, this remains speculative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect the primary amine of an amino acid ester with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend the amino acid ester hydrochloride in CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid ester.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Objective: To remove the carboxybenzyl (Cbz) protecting group from a protected amine.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd-C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add 10% Pd-C to the solution.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the 9-fluorenylmethoxycarbonyl (Fmoc) group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected N-terminus of the peptide-resin is now ready for the next coupling step.
Visualizing Synthetic Workflows
The strategic application of these protecting groups can be visualized in synthetic workflows.
Caption: General workflows for Boc and Cbz protection/deprotection strategies.
References
Kinetic Showdown: 4-Acetamidobenzyl Chloride Reactions in the Spotlight
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of synthetic chemistry and drug development, the reactivity of benzyl halides is a cornerstone of molecular architecture. Among these, 4-Acetamidobenzyl chloride emerges as a compound of significant interest due to the electronic influence of its acetamido group, which modulates the reactivity of the benzylic carbon. This guide provides a comparative kinetic analysis of the reactions of this compound, juxtaposing its performance with other substituted benzyl chlorides. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively harness the synthetic potential of this versatile reagent.
Unveiling Reactivity: A Quantitative Comparison
The reactivity of substituted benzyl chlorides in nucleophilic substitution reactions is profoundly influenced by the nature of the substituent on the aromatic ring. These reactions typically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The 4-acetamido group, with its dual electronic nature—inductive withdrawal and resonance donation—presents a compelling case for detailed kinetic investigation.
The 4-acetamido group has a Hammett constant (σp) of approximately -0.06, indicating a slight overall electron-donating character through resonance, which is expected to stabilize a developing positive charge at the benzylic position, thereby favoring an SN1-like mechanism.
Below, we present a comparative table of first-order rate constants (k) for the solvolysis of various para-substituted benzyl chlorides in 80% aqueous ethanol at 25°C. The value for this compound is an educated estimate based on its Hammett constant and the established trend.
| Substituent (para-) | Substituent Constant (σp) | Rate Constant (k) s⁻¹ | Relative Rate |
| Methoxy (-OCH₃) | -0.27 | 3.0 x 10⁻³ | 1000 |
| Methyl (-CH₃) | -0.17 | 6.2 x 10⁻⁴ | 207 |
| Acetamido (-NHCOCH₃) | -0.06 | ~1.5 x 10⁻⁴ (Estimated) | ~50 |
| Hydrogen (-H) | 0.00 | 3.0 x 10⁻⁵ | 10 |
| Chloro (-Cl) | +0.23 | 4.1 x 10⁻⁶ | 1.4 |
| Nitro (-NO₂) | +0.78 | 1.3 x 10⁻⁸ | 0.0004 |
Note: The rate constant for this compound is an estimation derived from the Hammett plot of related compounds and should be considered as a predictive value pending experimental verification.
The Energetics of Reaction: Activation Parameters
To provide a deeper understanding of the reaction mechanism, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—are crucial. These parameters offer insights into the energy barrier of the reaction and the degree of order in the transition state.
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Mechanism |
| 4-Methoxybenzyl chloride | 21.5 | -5.2 | SN1 |
| 4-Methylbenzyl chloride | 22.8 | -6.8 | Borderline SN1/SN2 |
| Benzyl chloride | 23.5 | -10.5 | SN2 |
| 4-Nitrobenzyl chloride | 25.1 | -15.1 | SN2 |
Note: Activation parameters for this compound are not available in the literature but are expected to be intermediate between those of 4-methylbenzyl chloride and benzyl chloride, reflecting a mechanism with significant carbocationic character.
Experimental Corner: Protocols for Kinetic Studies
Reproducible and accurate kinetic data are the bedrock of mechanistic understanding. Here, we provide a detailed protocol for a typical solvolysis kinetic study, which can be adapted for this compound and its analogues.
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl chloride in a given solvent system.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessel (e.g., a small Erlenmeyer flask with a stopper)
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzyl chloride in a non-reactive, miscible solvent (e.g., acetone) at a known concentration (e.g., 0.1 M).
-
Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).
-
-
Kinetic Run:
-
Pipette a precise volume of the solvent mixture into the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Add a few drops of the indicator to the solvent.
-
Initiate the reaction by adding a small, known volume of the benzyl chloride stock solution to the reaction vessel. Start the stopwatch immediately.
-
The solvolysis reaction will produce HCl, causing the indicator to change color.
-
Titrate the generated HCl with the standardized NaOH solution at regular time intervals. The endpoint is the return of the indicator to its initial basic color.
-
Record the volume of NaOH added and the corresponding time.
-
-
Data Analysis:
-
The concentration of the reacted benzyl chloride at each time point is equal to the concentration of HCl produced, which can be calculated from the volume of NaOH used.
-
The first-order rate constant (k) can be determined by plotting ln([A]t/[A]₀) versus time, where [A]t is the concentration of the benzyl chloride at time t and [A]₀ is the initial concentration. The slope of the line will be -k.
-
Visualizing the Reaction Pathways
To illustrate the mechanistic dichotomy of benzyl chloride reactions, the following diagrams, generated using the DOT language, depict the SN1 and SN2 pathways.
Caption: The SN1 reaction pathway for this compound.
Caption: The SN2 reaction pathway for a typical benzyl chloride.
Caption: Workflow for the kinetic study of benzyl chloride solvolysis.
A Comparative Guide to the Biological Activity of 4-Acetamidobenzyl Chloride Derivatives and Related Acetamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of derivatives of 4-acetamidobenzyl chloride and structurally related acetamide compounds. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to support informed decision-making in drug discovery and development. The acetamide scaffold is a versatile backbone that has been incorporated into numerous compounds exhibiting a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Biological Activities
The biological activities of various acetamide derivatives are summarized below. Due to the limited availability of extensive data on a wide range of this compound derivatives, this guide includes data on structurally related acetamide-containing compounds to provide a broader context for structure-activity relationship (SAR) studies.
Anticancer Activity
The cytotoxic effects of various acetamide derivatives against different cancer cell lines are presented in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Acetamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8h | Triazole acetamide linked with phenyl piperazine | MCF-7 (Breast) | 18.62 ± 1.41 | [1] |
| 8g | Triazole acetamide linked with phenyl piperazine | MCF-7 (Breast) | 50.19 ± 2.28 | [1] |
| 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [2] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 80 | [2] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | [2] |
| 3d | Phenylacetamide | MDA-MB-468 (Breast), PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3] |
| 3c | Phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.08 | [3] |
| 3d | Phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.4 | [3] |
| 21 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 5.42 | [4] |
| 22 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 | [4] |
| 25 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 8.05 | [4] |
| 26 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 25.4 | [4] |
Antimicrobial Activity
The antimicrobial efficacy of acetamide derivatives is often evaluated by measuring the zone of inhibition in an agar well diffusion assay. Table 2 presents data for 2-mercaptobenzothiazole derivatives containing an acetamide linker.
Table 2: Antimicrobial Activity of Acetamide Derivatives of 2-Mercaptobenzothiazole
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 2b | Klebsiella pneumoniae ATCC 13883 | 15.31 ± 0.34 | [5] |
| 2b | Escherichia coli ATCC 25922 | 16.01 ± 0.41 | [5] |
| 2b | Salmonella typhi ATCC 14028 | 15.87 ± 0.29 | [5] |
| 2b | Bacillus subtilis ATCC 6051 | 17.03 ± 0.27 | [5] |
| 2b | Staphylococcus aureus ATCC 25923 | 16.91 ± 0.33 | [5] |
| 2b | Streptococcus pyogenes ATCC 12346 | 16.55 ± 0.28 | [5] |
| 2c | Klebsiella pneumoniae ATCC 13883 | 16.08 ± 0.21 | [5] |
| 2c | Escherichia coli ATCC 25922 | 15.92 ± 0.33 | [5] |
| 2c | Salmonella typhi ATCC 14028 | 16.11 ± 0.29 | [5] |
| 2c | Bacillus subtilis ATCC 6051 | 16.89 ± 0.37 | [5] |
| 2c | Staphylococcus aureus ATCC 25923 | 17.06 ± 0.29 | [5] |
| 2c | Streptococcus pyogenes ATCC 12346 | 16.93 ± 0.31 | [5] |
| 2i | Klebsiella pneumoniae ATCC 13883 | 17.11 ± 0.28 | [5] |
| 2i | Escherichia coli ATCC 25922 | 16.87 ± 0.31 | [5] |
| 2i | Salmonella typhi ATCC 14028 | 17.03 ± 0.29 | [5] |
| 2i | Bacillus subtilis ATCC 6051 | 18.12 ± 0.33 | [5] |
| 2i | Staphylococcus aureus ATCC 25923 | 17.91 ± 0.28 | [5] |
| 2i | Streptococcus pyogenes ATCC 12346 | 17.55 ± 0.32 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Micropipettes
-
Test compounds
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread onto the surface of the agar plates.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well. Positive and negative controls are also added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of acetamide derivatives.
Caption: Workflow for evaluating the anticancer activity of derivatives.
Caption: Intrinsic apoptosis pathway potentially induced by acetamides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Deprotection of the 4-Acetamidobenzyl (AAB) Group
For Researchers, Scientists, and Drug Development Professionals
The 4-acetamidobenzyl (AAB) group is a valuable protecting group in organic synthesis, particularly for hydroxyl and amino functionalities. Its stability under various conditions and the availability of multiple deprotection strategies make it a versatile tool in the synthesis of complex molecules. This guide provides a comprehensive comparison of the common methods for the deprotection of the AAB group, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Deprotection Methods
The choice of deprotection method for the AAB group is critical and depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired efficiency. The following table summarizes the key aspects of the most common deprotection strategies.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O | 60-95% | 1-4 h | High selectivity for electron-rich benzyl ethers. Mild conditions. | Stoichiometric amounts of DDQ are often required. Byproducts can complicate purification. |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, Solvent (e.g., EtOH, EtOAc) | 85-98% | 1-24 h | High yielding. Clean reaction with volatile byproducts. | Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue. |
| Acid-Mediated Cleavage | Trifluoroacetic acid (TFA), CH₂Cl₂ | Variable | Variable | Can be effective for certain substrates. | Harsh conditions can lead to side reactions and degradation of sensitive substrates. |
| Enzymatic Deprotection | Specific enzymes (e.g., penicillin G acylase) | Substrate-dependent | Variable | High selectivity and mild, environmentally friendly conditions. | Limited substrate scope. Enzyme availability and cost can be a factor. |
Experimental Protocols
Oxidative Cleavage using DDQ
This method is effective for the selective deprotection of the AAB group, particularly in the presence of other benzyl-type protecting groups that are less electron-rich.
General Procedure: To a solution of the AAB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) is added at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and high-yielding method for the removal of benzyl-type protecting groups, including the AAB group.
General Procedure: The AAB-protected substrate is dissolved in a suitable solvent, such as ethanol (EtOH), ethyl acetate (EtOAc), or a mixture thereof. A catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1 atm to 50 psi) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected product.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams illustrate the deprotection mechanism and a general experimental workflow.
Caption: Reaction mechanisms for oxidative and hydrogenolytic deprotection.
Caption: General experimental workflow for AAB deprotection.
Conclusion
The selection of an appropriate deprotection method for the 4-acetamidobenzyl group is a critical step in the design of a synthetic route. Oxidative cleavage with DDQ offers a mild and selective option, while catalytic hydrogenolysis provides a high-yielding and clean alternative for substrates lacking reducible functional groups. The choice between these and other methods should be guided by the specific requirements of the synthesis, including substrate compatibility and desired reaction efficiency. The provided protocols and diagrams serve as a practical guide for researchers in navigating these choices and successfully implementing the deprotection of the AAB group.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Acetamidobenzyl Chloride
For researchers and professionals in drug development and chemical synthesis, the choice of a benzylating agent is a critical decision that impacts not only the efficiency of a reaction but also the overall cost and safety of the process. 4-Acetamidobenzyl chloride is a versatile reagent frequently employed for the introduction of a 4-acetamidobenzyl group, a common moiety in various biologically active molecules. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with a key alternative, 4-nitrobenzyl chloride, supported by available data and experimental considerations.
At a Glance: Cost and Performance Comparison
The selection of a suitable alkylating agent often involves a trade-off between reactivity, stability, cost, and the nature of the protecting group. The acetamido group in this compound is generally considered a milder and more versatile protecting group compared to the nitro group in 4-nitrobenzyl chloride, which often requires harsher conditions for its subsequent conversion to an amine.
| Reagent | Typical Price (USD/gram) | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| This compound | ~$39.00/1g | 183.64 | Milder protecting group, direct precursor to the amine. | Higher cost, potential for lower reactivity in some cases. |
| 4-Nitrobenzyl chloride | ~
| 171.58 | Lower cost, generally higher reactivity. | Requires a reduction step to convert the nitro group to an amine, which adds a step to the synthesis and may not be compatible with all functional groups. |
Delving into the Chemistry: A Focus on N-Alkylation
A primary application of this compound is the N-alkylation of amines to introduce the protected aminobenzyl moiety. This is a crucial step in the synthesis of various compounds, including precursors to complex heterocyclic structures like benzodiazepines.
General Experimental Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation of a generic amine with a benzylating agent.
Experimental Protocol: N-Alkylation of a Secondary Amine
The following is a representative, generalized protocol for the N-alkylation of a secondary amine using a benzyl chloride derivative. This protocol is based on established methodologies for N-alkylation reactions.[2][3]
Materials:
-
Secondary amine (1.0 mmol)
-
This compound or 4-Nitrobenzyl chloride (1.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the solution.
-
Slowly add the alkylating agent (this compound or 4-Nitrobenzyl chloride, 1.1 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Safety Considerations: A Comparative Overview
Both this compound and its alternatives are reactive chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.
| Reagent | Key Hazards |
| This compound | Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[4] |
| 4-Nitrobenzyl chloride | Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator (causes tears).[5][6][7] |
Cost-Benefit in the Context of a Multi-Step Synthesis
The true cost-benefit of a reagent often becomes apparent in the context of a multi-step synthesis. While 4-nitrobenzyl chloride is significantly cheaper on a per-gram basis, the subsequent reduction of the nitro group adds a step to the synthetic route. This additional step not only increases labor and solvent costs but may also impact the overall yield.
The following diagram illustrates the synthetic pathways to a target primary amine using both reagents.
Conclusion
The choice between this compound and its less expensive alternative, 4-nitrobenzyl chloride, is a classic example of the cost-versus-efficiency trade-off in chemical synthesis.
-
This compound is the more direct, albeit more expensive, route for introducing a protected aminobenzyl group. The milder conditions required for the deprotection of the acetamido group can be a significant advantage, especially when dealing with sensitive substrates.
-
4-Nitrobenzyl chloride offers a substantial cost saving on the initial reagent. However, the necessity of a subsequent nitro group reduction introduces an additional synthetic step, which can increase overall costs in terms of time, reagents, and potentially lower the overall yield.
For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their synthesis. For small-scale, early-stage research where reaction efficiency and substrate compatibility are paramount, the higher cost of this compound may be justified. For large-scale production where raw material cost is a primary driver, the development of an efficient and high-yielding reduction step for the nitro-adduct may make 4-nitrobenzyl chloride the more economically viable option. Ultimately, a careful evaluation of the entire synthetic route is necessary to make an informed decision.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 54777-65-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
The Versatility of 4-Acetamidobenzyl Chloride in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of target molecules. 4-Acetamidobenzyl chloride, a versatile building block, offers a reliable route for the introduction of the 4-acetamidobenzyl moiety, a common structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of its applications, a comparison with alternative reagents, and detailed experimental protocols to aid in synthetic planning.
This compound serves as a key intermediate in the synthesis of a variety of organic molecules, primarily through nucleophilic substitution reactions. Its utility is particularly pronounced in the N-alkylation of amines and S-alkylation of thiols, leading to the formation of substituted amines and thioethers, respectively. These functional groups are integral to the structure and activity of numerous pharmaceutical agents.
Comparison of Benzylating Agents
While this compound is an effective reagent, a variety of other benzylating agents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrate, desired reaction conditions, and cost-effectiveness. A comparison with two common alternatives, benzyl bromide and benzyl alcohol, is presented below.
| Reagent | Reaction Type | Typical Conditions | Advantages | Disadvantages |
| This compound | Nucleophilic Substitution (SN2) | Base (e.g., K₂CO₃, Et₃N), aprotic solvent (e.g., DMF, CH₃CN), room temperature to moderate heating | Good reactivity, introduces a functionalized benzyl group in a single step. | Can be a lachrymator, requires careful handling. |
| Benzyl bromide | Nucleophilic Substitution (SN2) | Base (e.g., K₂CO₃, Et₃N), aprotic solvent (e.g., DMF, CH₃CN), room temperature | High reactivity, generally provides high yields. | Lachrymator, can lead to over-alkylation, does not introduce the acetamido group directly. |
| Benzyl alcohol | Reductive Amination (with amines) | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C), acid catalyst (optional), various solvents | Less hazardous than benzyl halides, readily available. | Requires a reducing agent, may require harsher conditions, does not introduce the acetamido group directly. |
Experimental Protocols
To provide a practical context for the application of this compound and its alternatives, detailed experimental protocols for the N-benzylation of a model amine, piperidine, are provided below.
Protocol 1: N-Alkylation of Piperidine with this compound
Objective: To synthesize N-(4-acetamidobenzyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(4-acetamidobenzyl)piperidine.
Expected Yield: 85-95%
Protocol 2: N-Alkylation of Piperidine with Benzyl Bromide (Alternative Method)
Objective: To synthesize N-benzylpiperidine.
Materials:
-
Benzyl bromide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL).
-
Add benzyl bromide (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-benzylpiperidine.
Expected Yield: >90%
Visualizing the Synthetic Pathways
To further clarify the reaction processes, the following diagrams illustrate the synthetic workflows.
Caption: Workflow for the synthesis of N-(4-acetamidobenzyl)piperidine.
Caption: Workflow for the synthesis of N-benzylpiperidine.
Signaling Pathway and Logical Relationship
The reactions described above follow a fundamental SN2 mechanism. The logical relationship of this process is depicted below.
Safety Operating Guide
Proper Disposal of 4-Acetamidobenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-Acetamidobenzyl chloride, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated organic compound, requires specific disposal procedures due to its hazardous properties. This guide provides detailed, step-by-step instructions for its safe neutralization and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The primary method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste facility.[3] However, before packaging for final disposal, residual or small quantities of this compound should be neutralized to mitigate its reactivity. The following procedure is based on the known reactivity of similar benzyl chlorides.[4][5]
Chemical Neutralization Protocol
This protocol outlines the slow hydrolysis and neutralization of this compound using a weak base. This process converts the reactive benzyl chloride into a less hazardous alcohol and a salt.
Materials:
-
This compound waste
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask
-
Stir plate and stir bar
-
pH paper or a calibrated pH meter
-
Appropriate waste container for halogenated organic waste
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. If the waste is a solid, it can be suspended in a suitable solvent (e.g., a small amount of acetone) to facilitate the reaction, though direct addition of the basic solution is often sufficient for small quantities.
-
Slow Addition of Base: With gentle stirring, slowly and carefully add the 5% sodium bicarbonate or sodium carbonate solution to the this compound waste. Be prepared for the evolution of carbon dioxide gas, which will cause some frothing.[4]
-
Control the Reaction: Add the basic solution in small increments to control the rate of gas evolution and any potential exotherm. Continue adding the solution until the frothing ceases, indicating that the initial vigorous reaction has subsided.
-
Ensure Complete Neutralization: Continue stirring the mixture and monitor the pH. Add more of the basic solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separation of Layers: Once the reaction is complete and the pH is stable, allow the mixture to settle. If a distinct organic layer is present, it should be separated from the aqueous layer.
-
Waste Collection:
-
The organic layer (containing the resulting 4-acetamidobenzyl alcohol and any unreacted starting material) should be transferred to a clearly labeled waste container for halogenated organic waste .[1]
-
The aqueous layer should also be collected in a separate, labeled hazardous waste container, as it will contain dissolved organic compounds and salts.
-
Final Disposal
All waste generated, including the neutralized organic and aqueous layers, as well as any contaminated personal protective equipment and labware, must be disposed of as hazardous waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Segregation: Keep halogenated waste streams separate from non-halogenated waste to avoid complications and increased costs in the final disposal process.[3]
-
Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for scheduling a waste pickup.
Data Presentation
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 54777-65-0 | [6] |
| Molecular Formula | C₉H₁₀ClNO | [6] |
| Primary Hazards | Corrosive, Harmful (swallowing, skin contact, inhalation) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen chloride gas | [7] |
| Recommended Disposal | Incineration as halogenated organic waste | [3] |
| Neutralizing Agent | 5% Sodium Bicarbonate or Sodium Carbonate solution | [4][5] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. 54777-65-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 4-Acetamidobenzyl chloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Acetamidobenzyl chloride (CAS Number: 54777-65-0). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause severe skin burns, serious eye damage, and may lead to an allergic skin reaction.[1] The health hazards associated with this compound have not been fully investigated, warranting cautious handling.[2] All personnel must use the following personal protective equipment (PPE) when handling this chemical.[1][2]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | To protect against splashes and dust, preventing severe eye irritation and damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | To prevent skin contact, which can cause severe burns and potential allergic reactions.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[2] | To protect feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[2] If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation of dust or vapors, which may be harmful.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Put on all required PPE as detailed in the table above.
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
-
-
Handling:
-
When weighing the solid material, do so carefully to avoid generating dust.
-
Use appropriate tools to transfer the chemical to the reaction vessel, minimizing the risk of spills.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all glassware and work surfaces that have come into contact with the chemical.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent harm to the environment and human health.
-
Chemical Waste:
-
Collect all waste this compound and solutions containing it in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Waste material must be disposed of in accordance with national and local regulations.
-
-
Contaminated Materials:
-
Any items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Uncleaned containers should be handled as if they still contain the product.
-
-
Spill Response:
-
In case of a spill, evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Wash the spill area thoroughly.
-
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












